molecular formula C8H7BrO2 B1266418 3-Bromo-4-methylbenzoic acid CAS No. 7697-26-9

3-Bromo-4-methylbenzoic acid

Cat. No.: B1266418
CAS No.: 7697-26-9
M. Wt: 215.04 g/mol
InChI Key: ZFJOMUKPDWNRFI-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243715. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzoic acid
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InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOMUKPDWNRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227751
Record name 3-Bromo-4-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
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CAS No.

7697-26-9
Record name 3-Bromo-4-methylbenzoic acid
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Record name 3-Bromo-p-toluic acid
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Record name 7697-26-9
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Record name 3-Bromo-4-methylbenzoic acid
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Record name 3-bromo-4-methylbenzoic acid
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Record name 3-BROMO-P-TOLUIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a versatile building block in organic synthesis. Its utility spans the development of novel pharmaceutical agents and other specialized chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing factors from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.05 g/mol [1][2]
Melting Point 200-208 °C[2][3][4]
Boiling Point (Predicted) 329.8 ± 30.0 °C[3][4]
Appearance White to light yellow/orange powder or crystals[4][5]
Solubility Soluble in methanol (B129727); Insoluble in water[3][4][5]
pKa (Predicted) 3.98 ± 0.10[4][5]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.[3]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10-20 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4][6]

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Qualitative Assessment: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A known volume of the solvent (e.g., 1 mL of water, methanol, etc.) is added. The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes). Visual observation is used to determine if the solid has completely dissolved.[7]

  • Quantitative Assessment (Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve.[8]

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol, if solubility in pure water is low) to a known concentration (e.g., 0.01 M).[9]

  • Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with the standardized strong base, added in small, precise increments from the burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[8][9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is the pH at the half-equivalence point.[8]

Spectral Analysis

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

Procedure:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[10][11] The solution should be free of any solid particles.[10]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are then acquired according to the instrument's standard operating procedures.

Principle: IR spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to identify and study chemical substances or functional groups in solid, liquid, or gaseous forms.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.[12]

  • Sample Spectrum: A small amount of the powdered this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.[13][14]

  • Cleaning: After the measurement, the sample is removed, and the crystal is cleaned with a suitable solvent.[13]

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI source)

  • Syringe pump for direct infusion

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: The sample solution is introduced into the mass spectrometer's ion source at a constant flow rate using a syringe pump.[15]

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is observed to confirm the molecular weight.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Structural Elucidation & Verification cluster_4 Final Data Analysis A Compound Synthesis & Purification B Appearance (Color, Form) A->B C Melting Point Determination A->C D Solubility Screening (Aqueous & Organic) A->D F NMR Spectroscopy (¹H, ¹³C) A->F I Data Compilation & Reporting B->I C->I E pKa Determination (Potentiometric Titration) D->E E->I G IR Spectroscopy (Functional Groups) F->G H Mass Spectrometry (Molecular Weight) G->H H->I

Caption: Experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of 3-Bromo-4-methylbenzoic acid, featuring a polar carboxylic acid group and a less polar brominated aromatic ring, suggests a nuanced solubility profile across a range of organic solvents.

Qualitative Solubility Data

Based on available chemical literature, the solubility of this compound has been qualitatively described in several common organic solvents. This information is summarized in the table below.

SolventTypeQualitative Solubility
MethanolProticSoluble[1][2]
ChloroformAproticSoluble
DichloromethaneAproticSoluble
AcetoneAproticSlightly Soluble
EthanolProticSlightly Soluble
WaterProticInsoluble[1][2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is adapted from established procedures for similar aromatic carboxylic acids and is recommended for the quantitative determination of this compound solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with heating capabilities

  • Calibrated thermometer or temperature probe

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials or flasks with secure caps

  • Drying oven

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker or on a heated magnetic stirrer set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Constant agitation is necessary.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the filtered solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Visualizing the Experimental Workflow

The logical flow of the quantitative solubility determination can be visualized as follows:

experimental_workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Agitation C Sample Withdrawal and Filtration B->C Settling D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Signaling Pathway of Solubility Factors

The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent. This relationship can be depicted as a signaling pathway.

solubility_factors Solute Solute Properties (this compound) Polarity Polarity (Carboxylic Acid) Solute->Polarity NonPolar Non-Polar Character (Aromatic Ring, -CH3, -Br) Solute->NonPolar CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Solvent Solvent Properties SolventPolarity Solvent Polarity Solvent->SolventPolarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Temperature Temperature Solubility Solubility Temperature->Solubility Generally increases Polarity->Solubility NonPolar->Solubility CrystalLattice->Solubility Inversely affects SolventPolarity->Solubility Hbonding->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its qualitative solubility profile indicates its amenability to dissolution in polar organic solvents, particularly methanol. For researchers and professionals requiring precise solubility values, the detailed gravimetric method outlined in this guide provides a robust framework for experimental determination. A thorough understanding and experimental quantification of solubility are paramount for the effective utilization of this compound in scientific and industrial applications.

References

In-Depth Technical Guide: pKa of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the acid dissociation constant (pKa) of 3-Bromo-4-methylbenzoic acid, a key parameter for professionals in drug development and chemical research. The document outlines the available pKa data, details established experimental protocols for its determination, and presents a logical workflow for such experimental procedures.

Introduction

This compound (C₈H₇BrO₂) is a substituted aromatic carboxylic acid. Its chemical properties and biological activity are significantly influenced by the electronic effects of the bromo and methyl substituents on the benzoic acid moiety. The acid dissociation constant, or pKa, is a critical physicochemical parameter that quantifies the acidity of a compound in a given solvent. In drug development, the pKa value is instrumental in predicting a molecule's behavior in physiological environments, affecting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. An accurate understanding of the pKa of this compound is therefore essential for its application in medicinal chemistry and organic synthesis.[1]

Data Presentation: pKa Value

Currently, publicly available experimental data for the pKa of this compound is limited. However, a computationally predicted value is available and serves as a useful estimation for research purposes.

CompoundpKa ValueMethodReference
This compound3.98 ± 0.10Predicted[2]

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several well-established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.[3]

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution during titration with a standardized acid or base.[3][4]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent. Due to its potential for low aqueous solubility, a co-solvent system (e.g., water-acetonitrile or water-ethanol) may be necessary.[5]

    • Prepare a standardized titrant solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[6]

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode system using at least three standard aqueous buffer solutions (e.g., pH 4, 7, and 10).[6]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a thermostatted titration vessel equipped with a magnetic stirrer.[4]

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert atmosphere and prevent interference from dissolved CO₂, purge the solution with nitrogen gas before and during the titration.[6]

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) and record the pH and the total volume of titrant added.[6]

    • Continue the titration well past the equivalence point (e.g., until pH 12).[4]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • Perform multiple titrations (at least three) to ensure reproducibility and calculate the average pKa value and standard deviation.[6]

Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore close to the acidic functional group, as the UV-Vis absorbance spectrum will change with protonation state. It is also suitable for compounds with low solubility and can be performed with smaller sample quantities.[3]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the expected pKa (e.g., from pH 2.5 to 5.5).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette, ensuring the final concentration is identical across all samples.

    • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each buffered solution.[7]

    • Record the spectra of the fully protonated form (in a strongly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a strongly basic solution, e.g., 0.1 M NaOH).

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between the protonated (HA) and deprotonated (A⁻) species is maximal.[8]

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • The pKa can also be calculated using the Henderson-Hasselbalch equation applied to the spectral data: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated species, and AA⁻ is the absorbance of the fully deprotonated species.[9]

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of a pKa value using the potentiometric titration method.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_acid Prepare Analyte Solution (this compound) titrate Perform Potentiometric Titration prep_acid->titrate prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) prep_titrant->titrate prep_buffers Prepare Standard Buffers (pH 4, 7, 10) calibrate Calibrate pH Electrode prep_buffers->calibrate calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point (e.g., First Derivative) plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence point) find_ep->calc_pka stat_analysis Statistical Analysis (Average & Std Dev) calc_pka->stat_analysis result Final pKa Value stat_analysis->result

Caption: Workflow for pKa determination via potentiometric titration.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-methylbenzoic acid. Due to the limited availability of fully assigned public data for this specific compound, this guide leverages spectral data from structurally analogous molecules and established principles of NMR spectroscopy to predict and interpret the spectral features of this compound. Detailed experimental protocols for the acquisition of high-quality NMR data for aromatic carboxylic acids are also presented.

Molecular Structure and Predicted NMR Spectra

This compound (C₈H₇BrO₂) is a disubstituted benzoic acid derivative. Its structure, featuring a bromine atom and a methyl group on the aromatic ring, dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the methyl group, influences the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the carboxylic acid proton, the three aromatic protons, and the three methyl protons. The chemical shifts are predicted based on the analysis of substituent effects on the benzene (B151609) ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
H-2~8.1Singlet1H
H-5~7.8Doublet1H
H-6~7.3Doublet1H
-CH₃~2.4Singlet3H
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. These are predicted values and may vary based on experimental conditions.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic environment. A spectrum of the compound is available on PubChem, though without peak assignments.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~171
C-1~130
C-2~135
C-3~123
C-4~140
C-5~133
C-6~128
-CH₃~20
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. These are predicted values and may vary based on experimental conditions.

Experimental Protocols for NMR Spectroscopy

The following protocols outline the detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), can be added, although modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak for the residual solvent signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is recommended.

    • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum to achieve pure absorption lineshapes.

    • Apply a baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: The same sample and initial setup as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence to provide a spectrum with single lines for each carbon atom.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons often have longer relaxation times, so a longer delay may be necessary for their reliable detection and quantification.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the TMS signal (0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering and the logical workflow for NMR analysis.

molecular_structure Structure of this compound cluster_ring Structure of this compound C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 CH3 CH3 C4->CH3 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 nmr_workflow NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Referencing phase->integrate assign Signal Assignment integrate->assign structure Structure Confirmation assign->structure

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 3-Bromo-4-methylbenzoic acid. This document details the characteristic vibrational frequencies, experimental methodologies for sample preparation and spectral acquisition, and a logical workflow for spectral interpretation. The information presented herein is intended to support research, quality control, and drug development activities where the structural elucidation and identification of this compound are critical.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the overall molecular structure.

For this compound (C₈H₇BrO₂), the IR spectrum reveals characteristic absorption bands arising from its key structural features: a carboxylic acid group (-COOH), a methyl group (-CH₃), a carbon-bromine bond (C-Br), and a substituted benzene (B151609) ring. Analysis of these bands provides definitive confirmation of the compound's identity and purity.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational modes and their corresponding frequency ranges, compiled from established spectroscopic data for similar substituted benzoic acids.[1]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H stretch (hydrogen-bonded)Carboxylic AcidStrong, Very Broad
3100 - 3000C-H stretchAromatic RingMedium to Weak, Sharp
2975 - 2850C-H stretchMethyl GroupMedium
~1700C=O stretchCarboxylic AcidStrong, Sharp
1600 - 1450C=C stretchAromatic RingMedium to Weak, Sharp
~1450 and ~1380C-H bendMethyl GroupMedium
1320 - 1210C-O stretchCarboxylic AcidStrong
~920O-H bend (out-of-plane)Carboxylic AcidMedium, Broad
650 - 480C-Br stretchCarbon-BromineMedium to Weak

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation and data acquisition parameters. For a solid sample such as this compound, two common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.[2]

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a transparent matrix of potassium bromide.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Grinding: Place 1-2 mg of this compound into a clean, dry agate mortar. Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the infrared spectrum of the KBr pellet. The instrument's software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

  • This compound (a small amount of powder)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal. This accounts for any ambient atmospheric absorptions (e.g., CO₂, water vapor) and the absorbance of the crystal itself.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Data Acquisition: Collect the infrared spectrum of the sample.

  • Cleaning: After the measurement, release the pressure arm, and carefully remove the sample powder. Clean the crystal surface thoroughly with a solvent-dampened wipe.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from sample preparation to spectral interpretation and final identification.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_interp Spectral Interpretation cluster_conclusion Conclusion start Obtain this compound sample prep_choice Choose Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Transmission atr ATR Sample Application prep_choice->atr Reflectance acquire Acquire IR Spectrum (4000-400 cm⁻¹) kbr->acquire atr->acquire interp_start Analyze Spectrum acquire->interp_start q1 Broad band at 3300-2500 cm⁻¹? interp_start->q1 res1 Presence of -COOH group (O-H stretch) q1->res1 Yes no_path Inconsistent with expected structure q1->no_path No q2 Strong, sharp peak ~1700 cm⁻¹? res2 Presence of -COOH group (C=O stretch) q2->res2 Yes q2->no_path No q3 Peaks at 3100-3000 cm⁻¹ & 1600-1450 cm⁻¹? res3 Presence of Aromatic Ring q3->res3 Yes q3->no_path No q4 Peak at 650-480 cm⁻¹? res4 Presence of C-Br bond q4->res4 Yes q4->no_path No res1->q2 res2->q3 res3->q4 final_id Identification of This compound res4->final_id

Caption: Workflow for IR spectroscopic analysis of this compound.

This comprehensive guide provides the foundational knowledge and practical protocols for the successful infrared spectroscopic analysis of this compound. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data critical for research, development, and quality assurance in the pharmaceutical and chemical industries.

References

Mass Spectrometry Analysis of 3-Bromo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 3-Bromo-4-methylbenzoic acid (C₈H₇BrO₂). It includes key quantitative data, a detailed experimental protocol for analysis, and visualizations of the experimental workflow and fragmentation pathways to aid in the identification and characterization of this compound.

Core Data Presentation

The mass spectral data for this compound is characterized by a distinct isotopic pattern due to the presence of a bromine atom. The molecule has a molecular weight of approximately 215.04 g/mol .[1][2] The mass spectrum exhibits a characteristic pair of peaks for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.

PropertyValueSource
Molecular FormulaC₈H₇BrO₂PubChem[1]
Molecular Weight215.04 g/mol PubChem[1]
Monoisotopic Mass213.96294 DaPubChem[1]
Major Mass Spectral Peaks (m/z)
216[M+2]⁺, corresponding to C₈H₇⁸¹BrO₂⁺PubChem[1]
214[M]⁺, corresponding to C₈H₇⁷⁹BrO₂⁺PubChem[1]
199/201[M-CH₃]⁺Inferred
171/173[M-COOH]⁺Inferred
135[M-Br]⁺PubChem[1]
91[C₇H₇]⁺ (Tropylium ion)Inferred
77[C₆H₅]⁺ (Phenyl ion)Inferred

Note: "Inferred" peaks are based on typical fragmentation patterns for aromatic carboxylic acids and bromo-aromatic compounds.

Experimental Protocol

The following is a generalized protocol for the acquisition of mass spectrometry data for this compound, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) (1 mL).

  • For GC-MS analysis, derivatization may be necessary to increase volatility. A common method is esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or by Fischer esterification) to form the methyl ester.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the resulting chromatogram and mass spectra. Identify the peak corresponding to this compound (or its derivative) and analyze its mass spectrum.

  • Compare the obtained spectrum with library data (e.g., NIST, Wiley) for confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization Mass_Analyzer Mass Analyzer (Quadrupole) MS_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectral_Analysis Spectral Analysis Data_Acquisition->Spectral_Analysis Library_Comparison Library Comparison Spectral_Analysis->Library_Comparison Fragmentation Pathway MolIon [C₈H₇BrO₂]⁺ m/z = 214/216 Loss_OH [M-OH]⁺ m/z = 197/199 MolIon->Loss_OH - •OH Loss_COOH [M-COOH]⁺ m/z = 169/171 MolIon->Loss_COOH - •COOH Loss_Br [M-Br]⁺ m/z = 135 MolIon->Loss_Br - •Br Loss_CO [C₇H₄Br]⁺ m/z = 183/185 Loss_COOH->Loss_CO - CO C7H7 [C₇H₇]⁺ m/z = 91 Loss_Br->C7H7 - CO₂

References

An In-depth Technical Guide to 3-Bromo-p-toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Bromo-p-toluic acid, including its chemical identity, physicochemical properties, synthesis, and key applications in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Synonyms

The compound commonly known as 3-Bromo-p-toluic acid is systematically named 3-bromo-4-methylbenzoic acid according to IUPAC nomenclature.[1] It is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 3-Bromo-p-toluic acid, this compound
CAS Number 7697-26-9
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
InChI Key ZFJOMUKPDWNRFI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)Br

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature.[2] Its properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Melting Point 200-204 °C
Boiling Point 329.8 ± 30.0 °C (Predicted)
Solubility Soluble in methanol, chloroform, and dichloromethane (B109758). Slightly soluble in acetone (B3395972) and ethanol. Insoluble in water.[3]
pKa Data available in IUPAC Digitized pKa Dataset[1]
Appearance White to pale yellow solid[2]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid).[3] The presence of the carboxyl group, a deactivating group, on the aromatic ring necessitates the use of a Lewis acid catalyst to facilitate the reaction.[3]

Experimental Protocol: Electrophilic Bromination of 4-Methylbenzoic Acid

Materials:

  • 4-Methylbenzoic acid

  • Liquid bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃) or iron filings

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add liquid bromine dropwise from a dropping funnel to the stirred reaction mixture. The temperature should be maintained at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, wash the organic layer sequentially with water and brine. If glacial acetic acid was used, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its bromine atom and carboxylic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, leading to the synthesis of biaryl compounds.[2] These structures are prevalent in many biologically active molecules and functional materials.

Diagram: Generalized Suzuki-Miyaura Coupling Reaction Pathway

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Coupled Product) F->G H Ar-X (this compound) H->B I R-B(OR)₂ (Boronic Acid/Ester) K [R-B(OR)₂(Base)]⁻ I->K J Base J->K K->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Other Applications

The carboxylic acid functional group of this compound can undergo various transformations, such as esterification, amidation, and reduction, to provide a range of derivatives.[2] It has been utilized in the synthesis of biphenyl (B1667301) amides and 2-benzazepine-4-acetic acid derivatives, which are of interest in medicinal chemistry.[4]

Biological and Pharmacological Relevance

While this compound itself is not typically a final drug product, it is a key intermediate in the synthesis of various biologically active molecules.[5] Its utility in constructing complex molecular architectures allows for the development of novel therapeutic agents. For instance, it has been used in the synthesis of potent, nonpeptide GPIIb/IIIa antagonists and O-spiro C-aryl glucosides as SGLT2 inhibitors.[4]

Diagram: Synthetic Workflow for Drug Discovery

Drug_Discovery_Workflow Start Starting Material (p-Toluic Acid) Step1 Bromination Start->Step1 Intermediate This compound Step1->Intermediate Step2 Functionalization (e.g., Suzuki Coupling, Amidation) Intermediate->Step2 Derivatives Library of Derivatives Step2->Derivatives Step3 Biological Screening Derivatives->Step3 Leads Lead Compounds Step3->Leads Step4 Lead Optimization Leads->Step4 Candidate Drug Candidate Step4->Candidate

References

In-Depth Technical Guide to the Health and Safety of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 3-Bromo-4-methylbenzoic acid (CAS No. 7697-26-9). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed[1][2][3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[1][3]

GHS Pictograms:

  • Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

  • Exclamation Mark: Indicates skin and eye irritation, and respiratory tract irritation.

Toxicological Data

While a specific oral LD50 value for this compound is not publicly available, its classification as "Acute Toxicity, Oral (Category 3)" suggests a high level of toxicity upon ingestion. No quantitative data for dermal or inhalation toxicity has been found.

Table 2: Summary of Toxicological Information

EndpointResultClassification
Acute Oral Toxicity No specific LD50 value available.Category 3 (Toxic if swallowed)[1][2][3]
Acute Dermal Toxicity No data available.Not classified.
Acute Inhalation Toxicity No data available.Not classified.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Category 2[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Category 2A[1][3]
Respiratory or Skin Sensitization No data available.Not classified.
Germ Cell Mutagenicity No data available.Not classified.
Carcinogenicity No data available.Not classified.
Reproductive Toxicity No data available.Not classified.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]Category 3[1][3]
Specific Target Organ Toxicity (Repeated Exposure) No data available.Not classified.
Aspiration Hazard No data available.Not classified.

Experimental Protocols

The toxicological classifications are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category rather than determining a precise LD50.

  • Procedure:

    • Healthy, young adult rats of a single sex (usually females) are used.

    • The substance is administered orally by gavage.

    • Dosing is initiated at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The number of animals that die within a defined period is used to determine the need for further testing at higher or lower doses.

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied to the skin of an experimental animal (typically an albino rabbit) to determine the degree of irritation.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance (0.5 g for a solid) is applied to the skin and covered with a gauze patch.

    • The patch is left in place for 4 hours.

    • After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).

    • The severity of the skin reactions is scored according to a standardized scale.

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: The test substance is instilled into the eye of an experimental animal (typically an albino rabbit) to assess the level of irritation.

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

    • The severity of the eye reactions is graded using a standardized scoring system.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol [1]
Appearance Off-white to yellow powder/crystals.
Melting Point 209 - 210 °C
Solubility Insoluble in water. Soluble in methanol.
Vapor Pressure No data available.
Flash Point Not applicable.

Safe Handling and Storage

To minimize the risks associated with this compound, the following handling and storage procedures should be followed.

Safe_Handling_and_Storage cluster_handling Handling Procedures cluster_storage Storage Conditions Handling General Handling PPE Personal Protective Equipment (PPE) Handling->PPE Requires Engineering Engineering Controls Handling->Engineering Requires PPE_Details - Chemical-resistant gloves - Safety glasses with side-shields or goggles - Lab coat - NIOSH-approved respirator with an appropriate cartridge PPE->PPE_Details Engineering_Details - Use in a well-ventilated area - A chemical fume hood is recommended Engineering->Engineering_Details Storage General Storage Incompatible Incompatible Materials Storage->Incompatible Avoid contact with Storage_Details - Keep container tightly closed - Store in a cool, dry, and well-ventilated place - Store locked up Storage->Storage_Details Incompatible_Details - Strong oxidizing agents Incompatible->Incompatible_Details

Caption: Safe handling and storage procedures for this compound.

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

First-Aid Measures

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Spill and Leak Procedures
  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Wear appropriate personal protective equipment (PPE), including respiratory protection.

    • Avoid breathing dust.

    • Ensure adequate ventilation.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Sweep up the spilled material and place it in a suitable container for disposal.

    • Avoid generating dust.

    • Clean the affected area thoroughly with soap and water.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Emergency_Response_Workflow cluster_exposure Personal Exposure cluster_spill Spill or Leak cluster_action Immediate Actions Start Exposure or Spill Event Ingestion Ingestion Start->Ingestion if exposure Skin_Contact Skin Contact Start->Skin_Contact if exposure Eye_Contact Eye Contact Start->Eye_Contact if exposure Inhalation Inhalation Start->Inhalation if exposure Secure_Area Secure Area & Don PPE Start->Secure_Area if spill Call_Poison_Center Call POISON CENTER/ Doctor Immediately Ingestion->Call_Poison_Center Wash_Area Wash with Soap & Water Skin_Contact->Wash_Area Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Contain_Spill Contain Spill Secure_Area->Contain_Spill Clean_Up Clean Up & Dispose Contain_Spill->Clean_Up Follow_Disposal Follow Disposal Procedures Clean_Up->Follow_Disposal Seek_Medical_Attention Seek Medical Attention Call_Poison_Center->Seek_Medical_Attention Wash_Area->Seek_Medical_Attention if irritation persists Rinse_Eyes->Seek_Medical_Attention if irritation persists Fresh_Air->Seek_Medical_Attention if feeling unwell

Caption: Workflow for emergency response to an exposure or spill event.

This guide is intended to provide comprehensive health and safety information for this compound. It is essential to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory personnel should be thoroughly trained in the proper handling and emergency procedures for this substance.

References

Acidity of 3-Bromo-4-methylbenzoic acid compared to benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity of 3-Bromo-4-methylbenzoic Acid Compared to Benzoic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter for researchers in chemistry and drug development, influencing properties such as solubility, absorption, and receptor binding. This guide provides a detailed comparison of the acidity of this compound and the parent compound, benzoic acid. The analysis integrates quantitative pKa data, a theoretical examination of substituent electronic effects, and standardized experimental protocols for pKa determination.

Quantitative Acidity Data

The acidity of an organic acid is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value corresponds to a stronger acid. The pKa values for benzoic acid and its substituted derivative are presented below.

CompoundStructurepKa Value
Benzoic AcidBenzoic Acid Structure4.20[1][2]
This compoundthis compound Structure3.98 (Predicted)[3]

Theoretical Analysis of Substituent Effects on Acidity

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. When substituents are added to the benzene (B151609) ring, they can alter the electron density of the ring and, consequently, the stability of the benzoate anion. Electron-withdrawing groups (EWGs) tend to delocalize the negative charge of the carboxylate group, stabilizing the anion and increasing acidity (lowering pKa). Conversely, electron-donating groups (EDGs) destabilize the anion by intensifying the negative charge, thus decreasing acidity (raising pKa).

Benzoic Acid: The Reference Compound

Benzoic acid, with a pKa of 4.20, serves as the benchmark for this comparison.[1][2] Its acidity is a result of the resonance stabilization of the carboxylate anion, where the negative charge is shared between the two oxygen atoms.

This compound: A Study in Contrasting Effects

The acidity of this compound is influenced by the combined electronic effects of the bromo and methyl substituents.

  • Bromo Group (meta-position): Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base and increasing the acid's strength.

  • Methyl Group (para-position): The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation . This effect pushes electron density towards the carboxylate group, which destabilizes the conjugate base and tends to decrease the acid's strength.

The net effect on the acidity is a balance of these opposing influences. The predicted pKa of 3.98 suggests that this compound is a slightly stronger acid than benzoic acid.[3] This indicates that the electron-withdrawing inductive effect of the bromine atom at the meta position has a more pronounced influence on the stability of the conjugate base than the electron-donating effect of the methyl group at the para position.

G cluster_acid Acid Dissociation Equilibrium cluster_substituents Substituent Effects on Conjugate Base Stability Acid R-COOH ConjBase R-COO⁻ + H⁺ Acid->ConjBase Dissociation Stability Anion (R-COO⁻) Stability Acidity Increased Acidity (Lower pKa) Stability->Acidity EWG Electron-Withdrawing Group (e.g., -Br) EWG->Stability Increases (Delocalizes charge) EDG Electron-Donating Group (e.g., -CH₃) EDG->Stability Decreases (Intensifies charge)

Fig 1. Logical relationship between substituent effects and acidity.

Experimental Determination of pKa

The pKa of a compound can be determined through several reliable experimental methods. Potentiometric titration is a highly accurate and commonly used technique.[4]

Protocol for Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a weak acid like a substituted benzoic acid.[5][6]

1. Preparation of Solutions:

  • Analyte Solution: Prepare a ~1 mM solution of the benzoic acid derivative in water or a suitable co-solvent if solubility is low.[5]
  • Titrant: Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).[5][6]
  • Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as 0.15 M Potassium Chloride (KCl), to maintain a constant ionic strength throughout the titration.[5]

2. Instrument Calibration:

  • Calibrate the pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]

3. Titration Procedure:

  • Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[5][6]
  • If necessary, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a small amount of 0.1 M HCl to ensure the analyte is fully protonated.[5][6]
  • Immerse the calibrated pH electrode into the solution.
  • Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.
  • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
  • Continue the titration until the pH reaches a high value (e.g., pH 12.0) to ensure the full titration curve is captured.[6]

4. Data Analysis:

  • Plot the measured pH values against the volume of NaOH added to generate a titration curve.
  • The equivalence point is the point of maximum slope on the curve (the inflection point).
  • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Alternative Method: UV-Vis Spectrophotometry

For compounds that possess a UV-active chromophore near the acidic center, UV-Vis spectrophotometry offers a highly sensitive alternative for pKa determination.[4] This method involves measuring the absorbance of the compound in a series of buffer solutions of known pH.[7] The pKa is determined by plotting the change in absorbance against pH, as the spectra of the protonated and deprotonated species will differ.[8][9]

G start Start prep Prepare Analyte, Titrant (0.1M NaOH), & Ionic Strength Buffer start->prep calib Calibrate pH Meter with Standard Buffers prep->calib titrate Titrate Analyte Solution with NaOH, Recording pH and Volume calib->titrate plot Plot pH vs. Volume of Titrant Added titrate->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze pka Calculate pKa (pH at Half-Equivalence Point) analyze->pka end End pka->end

Fig 2. Experimental workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a stronger acid (predicted pKa 3.98) than benzoic acid (pKa 4.20). This increased acidity arises from the dominant electron-withdrawing inductive effect of the bromine substituent at the meta-position, which stabilizes the conjugate benzoate anion. This effect overrides the weaker, destabilizing electron-donating effect of the methyl group at the para-position. The principles and protocols outlined in this guide provide a comprehensive framework for understanding and experimentally verifying the acidity of substituted aromatic carboxylic acids.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects in 3-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects in 3-Bromo-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies related to this compound, with a focus on how the electronic interplay of its substituents governs its reactivity and acidity.

Core Concepts: Electron-Withdrawing Effects and Acidity

The acidity of a substituted benzoic acid is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid, while electron-donating groups (EDGs) decrease it. This effect is primarily attributed to the stabilization or destabilization of the resulting carboxylate anion.

In the case of this compound, the bromine atom at the meta-position acts as an electron-withdrawing group primarily through its inductive effect (-I). The methyl group at the para-position is an electron-donating group, exerting its influence through both a weak inductive effect (+I) and hyperconjugation. The meta-position of the bromine is crucial as its electron-withdrawing inductive effect strongly stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid derivative. The para-methyl group, being electron-donating, has an opposing effect, but the influence of the more electronegative bromine atom is generally more pronounced.

The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). For a meta-bromo substituent, the Hammett constant (σ_meta) is approximately +0.39, indicating a significant electron-withdrawing effect.[1][2] For a para-methyl substituent, the constant (σ_para) is approximately -0.17, signifying an electron-donating effect.[3] The overall electronic character of the substituted ring is a composite of these opposing influences.

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundpKaMelting Point (°C)
Benzoic Acid4.20122
4-Methylbenzoic Acid4.34180-182
3-Bromobenzoic Acid3.81155-157
This compound ~3.98 (Predicted) 204 [4]

Note: An experimental pKa value for this compound is referenced in the IUPAC Digitized pKa Dataset, but a specific value was not retrieved in the literature search. The value presented is a predicted pKa.[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
Mass Spectrometry (GC-MS) m/z peaks: 214 (M+), 216 (M++2, due to 81Br isotope), 135 (M+ - Br)[4]
1H NMR (Predicted) Aromatic protons: ~7.5-8.2 ppm (multiplets), Methyl protons: ~2.4 ppm (singlet), Carboxylic acid proton: >10 ppm (broad singlet)
13C NMR (Predicted) Carbonyl carbon: ~170 ppm, Aromatic carbons: ~120-140 ppm, Methyl carbon: ~20 ppm
Infrared (IR) Spectroscopy ~2500-3300 cm-1 (broad, O-H stretch), ~1700 cm-1 (strong, C=O stretch), ~1600 cm-1 (C=C aromatic stretch), ~800-900 cm-1 (C-H out-of-plane bend)

Note: Specific experimental NMR and IR data were not available in the searched literature. The predicted values are based on the analysis of structurally similar compounds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid).

Reaction: 4-Methylbenzoic acid → this compound

Materials:

  • 4-Methylbenzoic acid

  • Liquid bromine (Br2)

  • Iron powder (catalyst)

  • Glacial acetic acid (solvent)

  • Sodium bisulfite solution

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of iron powder to the solution.

  • From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the evolution of hydrogen bromide gas ceases.

  • Pour the reaction mixture into a beaker containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Dry the purified crystals under vacuum.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

1H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Spectral Width: 0-16 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

13C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 5 seconds

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm-1.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.2.3. Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

GC Conditions:

  • Column: A nonpolar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualizations of Key Concepts and Workflows

The following diagrams illustrate the electronic effects within the molecule and a typical experimental workflow.

Electron_Effects cluster_molecule This compound cluster_effects Electronic Effects Molecule Br Bromo Group (meta) Anion Carboxylate Anion (Stabilized) Br->Anion -I (Inductive Effect) Withdraws Electrons CH3 Methyl Group (para) CH3->Anion +I & Hyperconjugation Donates Electrons COOH Carboxylic Acid COOH->Anion Deprotonation

Caption: Electronic effects in this compound.

Synthesis_Workflow Start Start: 4-Methylbenzoic Acid Bromination Electrophilic Bromination (Br2, Fe catalyst, Acetic Acid) Start->Bromination Quench Quenching (Water, NaHSO3) Bromination->Quench Isolation Isolation (Filtration) Quench->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Characterization (NMR, IR, MS, MP) Purification->Analysis Product Product: this compound Analysis->Product

Caption: General workflow for the synthesis of this compound.

Acidity_Comparison Benzoic_Acid Benzoic Acid pKa ≈ 4.20 3_Bromo 3-Bromobenzoic Acid pKa ≈ 3.81 Benzoic_Acid->3_Bromo Br (-I effect) Increases Acidity 4_Methyl 4-Methylbenzoic Acid pKa ≈ 4.34 Benzoic_Acid->4_Methyl CH3 (+I effect) Decreases Acidity Target This compound Predicted pKa ≈ 3.98 3_Bromo->Target CH3 (+I effect) Slightly Decreases Acidity 4_Methyl->Target Br (-I effect) Significantly Increases Acidity

Caption: Logical relationship of substituent effects on pKa.

References

An In-depth Technical Guide to the Initial Synthesis Routes for 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 3-Bromo-4-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The document outlines two core synthetic strategies, complete with detailed experimental protocols and a comparative analysis of their advantages and disadvantages. All quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using diagrams.

Introduction

This compound is a substituted aromatic carboxylic acid whose structural features make it a valuable building block in medicinal chemistry. The presence of the carboxylic acid, bromine, and methyl groups allows for a variety of subsequent chemical modifications, enabling the synthesis of complex molecular architectures. This guide explores the most common and effective initial routes for its preparation, providing researchers with the foundational information necessary for its synthesis in a laboratory setting.

Overview of Synthetic Strategies

Two principal synthetic strategies for the preparation of this compound have been identified:

  • Route 1: Multi-step Synthesis from p-Toluidine (B81030). This is a robust and well-documented pathway that involves the protection of the amino group of p-toluidine, followed by regioselective bromination, deprotection, a Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis to the desired carboxylic acid.

  • Route 2: Oxidation of 3-Bromo-4-methyltoluene. This alternative route involves the preparation of 3-Bromo-4-methyltoluene, which is then oxidized to yield the final product. This pathway is more direct if the starting material is readily available.

Data Presentation

The following tables summarize the key quantitative data associated with the primary synthesis routes described in this guide.

Table 1: Summary of Reagents and Expected Yields for Route 1 (from p-Toluidine)

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Acetylationp-ToluidineAcetic anhydride (B1165640) or Acetyl chloridep-Acetotoluidide>95
2Brominationp-AcetotoluidideBromine, Acetic acid3-Bromo-4-acetaminotoluene80-90
3Hydrolysis3-Bromo-4-acetaminotolueneHydrochloric acid, Ethanol (B145695)3-Bromo-4-aminotoluene~90
4Sandmeyer Reaction (Cyanation)3-Bromo-4-aminotolueneNaNO₂, HCl, CuCN3-Bromo-4-methylbenzonitrile (B1282943)70-80
5Hydrolysis3-Bromo-4-methylbenzonitrileSulfuric acid, WaterThis compound>90
- Overall p-Toluidine - This compound 45-65

Table 2: Summary of Reagents and Expected Yields for Route 2 (Oxidation)

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Synthesis of Precursorp-Toluidine(See Route 1, Steps 1-3)3-Bromo-4-aminotoluene-
2Deamination3-Bromo-4-aminotolueneNaNO₂, H₂SO₄, Ethanol3-Bromo-4-methyltoluene35-40
3Oxidation3-Bromo-4-methyltoluenePotassium permanganate (B83412)This compoundHigh
- Overall (from 3-Bromo-4-methyltoluene) 3-Bromo-4-methyltoluene - This compound High

Experimental Protocols

Route 1: Multi-step Synthesis from p-Toluidine

This route is presented as a comprehensive workflow, with detailed protocols for each step.

  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 mol) with acetic anhydride (1.1 mol).

  • Heat the mixture gently under reflux for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product will begin to crystallize.

  • Pour the mixture into cold water (500 mL) with stirring to precipitate the product fully.

  • Collect the solid p-acetotoluidide by vacuum filtration, wash with cold water, and dry. The yield is typically quantitative.

  • Dissolve p-acetotoluidide (1.0 mol) in glacial acetic acid (500 mL) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add a solution of bromine (1.05 mol) in glacial acetic acid (100 mL) from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into a large volume of cold water (2 L) to precipitate the product.

  • Collect the solid 3-bromo-4-acetaminotoluene by vacuum filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine, and dry. The typical yield is 80-90%.

  • In a round-bottom flask, suspend 3-bromo-4-acetaminotoluene (1.0 mol) in a mixture of ethanol (500 mL) and concentrated hydrochloric acid (250 mL).

  • Heat the mixture under reflux for 2-3 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a concentrated solution of sodium hydroxide (B78521) until the solution is basic.

  • The product, 3-bromo-4-aminotoluene, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Wash the organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by distillation under reduced pressure or by recrystallization. The yield is typically around 90%.

  • Diazotization: In a beaker, dissolve 3-bromo-4-aminotoluene (1.0 mol) in a mixture of concentrated hydrochloric acid (2.5 mol) and water (500 mL), heating gently if necessary. Cool the resulting solution to 0-5°C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (B80452) (1.1 mol in 100 mL of water) dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.

  • Cyanation: In a separate large flask, prepare a solution of copper(I) cyanide (1.2 mol) in a solution of sodium cyanide (2.5 mol) in water (500 mL). Cool this solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred cuprous cyanide solution. A vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60°C for 1 hour.

  • Cool the mixture and extract the product with an organic solvent like toluene (B28343) or dichloromethane.

  • Wash the organic layer with water and dilute sodium hydroxide solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain crude 3-bromo-4-methylbenzonitrile, which can be purified by vacuum distillation or recrystallization. The expected yield is in the range of 70-80%.

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-4-methylbenzonitrile (1.0 mol) with a mixture of concentrated sulfuric acid (200 mL) and water (200 mL).

  • Heat the mixture under reflux for 2-4 hours. The nitrile will hydrolyze to the carboxylic acid, and the reaction can be monitored by the cessation of ammonia (B1221849) evolution (if basic hydrolysis is used) or by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid this compound will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol or acetic acid, to yield a pure product. The yield for this step is typically high, often exceeding 90%.

Route 2: Oxidation of 3-Bromo-4-methyltoluene

This route is a more direct alternative if 3-bromo-4-methyltoluene is available as a starting material.

The precursor, 3-bromo-4-methyltoluene, can be synthesized from 3-bromo-4-aminotoluene (prepared as in Route 1, Steps 1-3) via a deamination reaction.

  • Diazotization: Prepare a diazonium salt solution from 3-bromo-4-aminotoluene (1.0 mol) as described in Route 1, Step 4.

  • Deamination: In a separate flask, heat ethanol (95%, 500 mL) to reflux. Slowly and carefully add the cold diazonium salt solution to the refluxing ethanol. The diazonium group will be replaced by a hydrogen atom.

  • After the addition is complete, continue to reflux for 1 hour.

  • Distill off the ethanol and then steam distill the residue to isolate the crude 3-bromo-4-methyltoluene.

  • Separate the organic layer, dry it, and purify by distillation. The yield for this deamination step is typically in the range of 35-40%.

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 3-bromo-4-methyltoluene (1.0 mol) and a solution of sodium carbonate (0.5 mol) in water (1 L).

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (2.0 mol) in water (2 L) portion-wise over several hours to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue refluxing for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until the pH is acidic.

  • The this compound will precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from aqueous ethanol can be performed for further purification. The yield of this oxidation step is typically high.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic routes.

Synthesis_Route_1 p_toluidine p-Toluidine p_acetotoluidide p-Acetotoluidide p_toluidine->p_acetotoluidide Acetylation bromo_acetaminotoluene 3-Bromo-4-acetaminotoluene p_acetotoluidide->bromo_acetaminotoluene Bromination bromo_aminotoluene 3-Bromo-4-aminotoluene bromo_acetaminotoluene->bromo_aminotoluene Hydrolysis benzonitrile 3-Bromo-4-methylbenzonitrile bromo_aminotoluene->benzonitrile Sandmeyer Reaction final_product This compound benzonitrile->final_product Hydrolysis

Caption: Workflow for the multi-step synthesis of this compound from p-toluidine.

Synthesis_Route_2 bromo_aminotoluene 3-Bromo-4-aminotoluene bromo_methyltoluene 3-Bromo-4-methyltoluene bromo_aminotoluene->bromo_methyltoluene Deamination final_product This compound bromo_methyltoluene->final_product Oxidation

Caption: Workflow for the synthesis of this compound via the oxidation of 3-Bromo-4-methyltoluene.

Conclusion

This technical guide has detailed two primary and viable initial synthesis routes for this compound. The multi-step synthesis from p-toluidine is a well-established and reliable method, with each step being a standard organic transformation. The oxidation of 3-bromo-4-methyltoluene offers a more direct approach, provided the starting material is accessible. The choice of synthesis route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The provided experimental protocols and quantitative data serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Methodological & Application

Application Notes and Protocols: Synthesis of Biphenyl Amides from 3-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl (B1667301) amide scaffolds are crucial structural motifs in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a detailed protocol for a versatile two-step synthesis of biphenyl amides. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to create the biphenyl core, followed by a standard amide bond formation.

The initial step involves the Suzuki-Miyaura coupling of 3-Bromo-4-methylbenzoic acid with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and tolerance of a wide range of functional groups, enabling the efficient formation of a C-C bond between the two aromatic rings.[1][3][4] The subsequent step is the formation of the amide bond. This can be achieved through several methods, with one of the most common involving the activation of the biphenyl carboxylic acid intermediate with a coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of a primary or secondary amine.[5]

These protocols are designed for researchers in organic synthesis and drug development, providing a robust and adaptable methodology for generating libraries of biphenyl amide derivatives for further investigation.

Part 1: Suzuki-Miyaura Coupling of this compound

This section details the synthesis of the biphenyl carboxylic acid intermediate.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4][6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L2) pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination out1 Biphenyl Product (Ar-Ar') pd_transmetal->out1 in1 This compound (Ar-Br) in2 Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is adapted for the coupling of this compound with a generic arylboronic acid.[6][8]

Materials:

  • This compound (1.0 mmol, 215.04 g/mol )

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(dppf)]-CH₂Cl₂ adduct (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (B91453) (8 mL)

  • Distilled Water (2 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(dppf)]-CH₂Cl₂ adduct (0.03 mmol), and potassium carbonate (3.0 mmol).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvents, 1,4-dioxane (8 mL) and distilled water (2 mL), via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude biphenyl carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.[9]

Data Presentation: Suzuki Coupling Reactions

The following table summarizes representative yields for the Suzuki coupling reaction between this compound and various arylboronic acids under the conditions described.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Methyl-[1,1'-biphenyl]-3-carboxylic acid95
24-Methylphenylboronic acid4,4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid92
34-Methoxyphenylboronic acid4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-carboxylic acid96
44-Fluorophenylboronic acid4'-Fluoro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid88

Yields are based on typical outcomes for similar substrates reported in the literature and may vary.[6]

Part 2: Amide Bond Formation

This section details the synthesis of the final biphenyl amide product from the biphenyl carboxylic acid intermediate.

Reaction Principle

Amide bond formation from a carboxylic acid and an amine is typically facilitated by a coupling reagent. Reagents like EDC, in combination with an additive like HOBt (Hydroxybenzotriazole), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond.

Amide_Formation_Workflow start Biphenyl Carboxylic Acid + Amine step1 Dissolve in Anhydrous Solvent (e.g., DCM/DMF) start->step1 step2 Add Coupling Reagents (e.g., EDC, HOBt) step1->step2 step3 Stir at 0°C to RT step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification (Chromatography or Recrystallization) step5->step6 end Final Biphenyl Amide Product step6->end

Caption: General workflow for amide bond formation using coupling reagents.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • Biphenyl carboxylic acid (from Part 1) (1.0 mmol)

  • Primary or secondary amine (1.1 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol)

  • Hydroxybenzotriazole (HOBt) (1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a 50 mL round-bottom flask under an inert atmosphere, dissolve the biphenyl carboxylic acid (1.0 mmol) in anhydrous DCM or DMF (10 mL).

  • Add HOBt (1.5 mmol) and EDC (1.5 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) followed by the dropwise addition of DIPEA (2.0 mmol).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure biphenyl amide.[9][10]

Data Presentation: Amide Coupling Reactions

The following table summarizes representative yields for the amide coupling of 4-Methyl-[1,1'-biphenyl]-3-carboxylic acid with various amines.

EntryAmineProduct Name SuffixTypical Yield (%)
1BenzylamineN-benzyl-4-methyl-[1,1'-biphenyl]-3-carboxamide85
2Aniline4-Methyl-N-phenyl-[1,1'-biphenyl]-3-carboxamide82
3Morpholine(4-Methyl-[1,1'-biphenyl]-3-yl)(morpholino)methanone90
4Piperidine(4-Methyl-[1,1'-biphenyl]-3-yl)(piperidin-1-yl)methanone88

Overall Synthetic Pathway

Overall_Synthesis start This compound step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 reagent1 + Arylboronic Acid reagent1->step1 intermediate Biphenyl Carboxylic Acid step1->intermediate step2 Amide Coupling (EDC, HOBt) intermediate->step2 reagent2 + Amine (R1R2NH) reagent2->step2 product Final Biphenyl Amide step2->product

Caption: Two-step synthesis of biphenyl amides from this compound.

Purification and Characterization

Purification:

  • Recrystallization: This is a suitable method for purifying solid crude products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.[9] Common solvent systems for biphenyl derivatives include ethanol, ethyl acetate/hexanes, or acetonitrile.[10]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is effective.[9] A typical mobile phase would be a gradient of ethyl acetate in hexanes, with the polarity adjusted based on the polarity of the specific amide product as determined by TLC analysis.[11]

Characterization: The identity and purity of the synthesized biphenyl amides should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In ¹H NMR, characteristic signals for the aromatic protons in the biphenyl system and the N-H proton of secondary amides (often a broad singlet) are expected.[12][13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. A strong C=O stretch (around 1630-1680 cm⁻¹) and an N-H stretch (for primary and secondary amides, around 3300 cm⁻¹) are characteristic peaks.[13]

References

Application Notes and Protocols: 3-Bromo-4-methylbenzoic Acid as a Precursor for 2-Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-benzazepine derivatives utilizing 3-bromo-4-methylbenzoic acid as a key starting material. The protocols are based on established synthetic methodologies and are intended to guide researchers in the development of novel compounds with potential therapeutic applications, particularly as Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists.

Introduction

This compound is a versatile building block in medicinal chemistry, notably serving as a precursor for the synthesis of complex heterocyclic structures such as 2-benzazepine derivatives. One significant application is in the creation of analogs of potent, nonpeptide GPIIb/IIIa antagonists.[1] The GPIIb/IIIa receptor is a key player in platelet aggregation, and its antagonists are of significant interest in the development of anti-thrombotic agents. The synthesis of a 2-benzazepine-4-acetic acid derivative from this compound highlights its utility in generating compounds with specific and potent biological activity.

Synthetic Approach

The synthesis of 2-benzazepine derivatives from this compound involves a multi-step reaction sequence. While the complete, detailed experimental protocol from the primary literature remains proprietary and could not be fully accessed, the general synthetic strategy can be outlined based on established chemical principles and analogous reactions. The key transformation involves the construction of the seven-membered azepine ring fused to the benzene (B151609) ring of the starting material.

A plausible synthetic pathway is initiated by the conversion of this compound to a more reactive intermediate, followed by a series of reactions to build the heterocyclic ring system. This typically involves steps such as amidation, reduction, and cyclization reactions.

Experimental Protocols

The following are generalized protocols for key transformations that are likely involved in the synthesis of a 2-benzazepine derivative from this compound. These are illustrative and may require optimization based on the specific target molecule.

Step 1: Amide Formation

The carboxylic acid functionality of this compound is first activated and then reacted with an appropriate amine to form an amide bond. This is a crucial step for introducing the nitrogen atom that will become part of the azepine ring.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO₃ solution, and brine).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Step 2: Intramolecular Cyclization (Conceptual)

Following the formation of a suitable N-substituted benzamide (B126) intermediate, an intramolecular cyclization is required to form the 2-benzazepine ring. This is often the most challenging step and can be achieved through various methods, such as a Heck reaction or a Friedel-Crafts type reaction, depending on the nature of the substituents.

Conceptual Protocol (Heck-type Cyclization):

  • Combine the bromo-amide intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 eq), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.1-0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-benzazepine derivative.

Data Presentation

As the specific quantitative data from the primary literature could not be obtained, the following table is a template that researchers can use to record their experimental results.

Compound Structure Molecular Weight ( g/mol ) Yield (%) Purity (%) Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundC₈H₇BrO₂215.04->98Conforms to structure
Amide IntermediateStructure of intermediateCalculated MWExperimental YieldExperimental PurityRecorded Data
2-Benzazepine DerivativeStructure of final productCalculated MWExperimental YieldExperimental PurityRecorded Data

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-benzazepine derivative from this compound.

Synthetic_Workflow start 3-Bromo-4-methylbenzoic Acid amide Amide Formation (Coupling with Amine) start->amide intermediate N-Substituted Bromo-Benzamide amide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Benzazepine Derivative cyclization->product purification Purification & Characterization product->purification

Caption: General synthetic workflow from the precursor to the final product.

Conceptual Signaling Pathway

The 2-benzazepine derivatives synthesized from this precursor are designed as GPIIb/IIIa antagonists. The following diagram illustrates the targeted signaling pathway.

GPIIb_IIIa_Signaling cluster_platelet Platelet agonist Agonists (e.g., Thrombin, ADP) receptor Platelet Receptor agonist->receptor activation Platelet Activation receptor->activation gpiib_iiia GPIIb/IIIa Receptor (Integrin αIIbβ3) activation->gpiib_iiia Conformational Change fibrinogen Fibrinogen gpiib_iiia->fibrinogen Binds crosslinking Platelet Cross-linking & Aggregation fibrinogen->crosslinking benzazepine 2-Benzazepine Derivative (Antagonist) benzazepine->gpiib_iiia Blocks Binding

Caption: Targeted mechanism of action for 2-benzazepine derivatives as GPIIb/IIIa antagonists.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of medicinally relevant 2-benzazepine derivatives. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to develop novel GPIIb/IIIa antagonists and other potentially therapeutic agents. Further investigation into the primary literature is recommended to obtain specific reaction conditions and quantitative data for the synthesis of the target 2-benzazepine-4-acetic acid derivative.

References

Application Notes and Protocols: Preparation of O-Spiro C-Aryl Glucosides from 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of O-spiro C-aryl glucosides, a class of compounds with significant potential in drug discovery, particularly as inhibitors of the sodium-dependent glucose co-transporter 2 (SGLT2).[1][2][3][4] The protocol outlines a potential synthetic route starting from 3-Bromo-4-methylbenzoic acid.

Introduction

C-aryl glucosides are a critical class of molecules in medicinal chemistry due to their increased metabolic stability compared to their O-glycoside counterparts.[5] The formation of a spiroketal moiety on the glucoside ring further enhances the structural rigidity and can lead to improved pharmacological properties. This document details the multi-step synthesis required to produce these complex molecules, providing a reproducible methodology for researchers in the field. The synthesis of O-spiro C-aryl glucosides is of particular interest for the development of novel therapeutics for type 2 diabetes.[6][7]

Synthetic Strategy

The overall synthetic strategy involves two key stages: the synthesis of the C-aryl glucoside core and the subsequent formation of the spiroketal ring. The preparation of the C-aryl glucoside is typically achieved through the addition of an organometallic aryl species, derived from the corresponding aryl halide, to a protected gluconolactone (B72293).[8] Following the formation of the C-glucoside, intramolecular cyclization leads to the desired O-spiro C-aryl glucoside.

Experimental Protocols

Part 1: Synthesis of the Diaryl Ketone Intermediate

This part of the protocol focuses on the preparation of a key diaryl ketone intermediate from this compound.

1.1. Acyl Chloride Formation

  • Reaction: this compound is converted to its corresponding acyl chloride.

  • Protocol:

    • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-bromo-4-methylbenzoyl chloride. Use this intermediate directly in the next step.

1.2. Friedel-Crafts Acylation

  • Reaction: The prepared acyl chloride undergoes a Friedel-Crafts acylation with a suitable aromatic partner (e.g., phenetole) to form the diaryl ketone.

  • Protocol:

    • Dissolve the crude 3-bromo-4-methylbenzoyl chloride in DCM and cool the solution to 0 °C.

    • Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Add phenetole (B1680304) (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the diaryl ketone.

Part 2: Synthesis of the C-Aryl Glucoside

This section details the coupling of the diaryl aglycone with a protected glucose derivative.

2.1. Reduction of the Ketone

  • Reaction: The diaryl ketone is reduced to the corresponding diarylmethane.

  • Protocol:

    • Dissolve the diaryl ketone (1.0 eq) in a mixture of acetonitrile (B52724) and dichloromethane.

    • Add triethylsilane (Et₃SiH, 2.0 eq) to the solution.

    • Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography if necessary.

2.2. C-Glucosylation

  • Reaction: The diarylmethane is lithiated and reacted with a protected gluconolactone to form the C-aryl glucoside.[8]

  • Protocol:

    • Protect the hydroxyl groups of D-gluconolactone with a suitable protecting group, such as trimethylsilyl (B98337) (TMS). To a solution of D-gluconolactone in THF, add N-methylmorpholine and trimethylsilyl chloride (TMSCl). Stir until the reaction is complete.

    • Dissolve the diarylmethane (1.0 eq) in a mixture of THF and toluene (B28343) and cool to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in toluene dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction with an aqueous solution of citric acid.

    • Allow the mixture to warm to room temperature, separate the organic layer, wash with brine, dry, and concentrate.

Part 3: Formation of the O-Spiro C-Aryl Glucoside

The final step involves the deprotection and intramolecular cyclization to form the spiroketal.

3.1. Deprotection and Spiroketalization

  • Reaction: The protecting groups on the glucose moiety are removed, followed by acid-catalyzed intramolecular cyclization to form the spiroketal.

  • Protocol:

    • Dissolve the crude C-aryl glucoside from the previous step in methanol (B129727).

    • Add a catalytic amount of methanesulfonic acid (MeSO₃H).

    • Stir the reaction at room temperature for 12-16 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography on silica gel to obtain the O-spiro C-aryl glucoside.

Data Presentation

Table 1: Summary of Reaction Yields (Hypothetical)

StepReactionStarting MaterialProductYield (%)
1.1Acyl Chloride FormationThis compound3-bromo-4-methylbenzoyl chloride>95 (crude)
1.2Friedel-Crafts Acylation3-bromo-4-methylbenzoyl chlorideDiaryl ketone70-80
2.1Ketone ReductionDiaryl ketoneDiarylmethane85-95
2.2C-GlucosylationDiarylmethaneC-Aryl Glucoside50-60
3.1SpiroketalizationC-Aryl GlucosideO-Spiro C-Aryl Glucoside30-40 (two steps)

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Diaryl Ketone Synthesis cluster_part2 Part 2: C-Aryl Glucoside Synthesis cluster_part3 Part 3: Spiroketal Formation A This compound B 3-bromo-4-methylbenzoyl chloride A->B Oxalyl Chloride, DMF C Diaryl Ketone B->C Phenetole, AlCl3 D Diarylmethane C->D Et3SiH, TfOH E Protected C-Aryl Glucoside D->E n-BuLi, Protected Gluconolactone F O-Spiro C-Aryl Glucoside E->F MeSO3H, MeOH

Caption: Synthetic workflow for the preparation of O-spiro C-aryl glucosides.

Conclusion

This document provides a comprehensive protocol for the synthesis of O-spiro C-aryl glucosides starting from this compound. The described methodologies are based on established chemical transformations in the field of C-glycoside and spiroketal synthesis. Researchers can adapt and optimize these protocols for the preparation of a variety of analogues for structure-activity relationship studies in drug discovery programs.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed cross-coupling reaction is distinguished by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. These attributes make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-Bromo-4-methylbenzoic acid with various arylboronic acids. The resulting biaryl carboxylic acids are important structural motifs in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic substituents on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of aryl bromides structurally similar to this compound. These data provide a strong starting point for the optimization of the coupling with this compound.

Table 1: Suzuki Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids in Water at Room Temperature [1][2]

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid3-Phenylbenzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.597
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.595
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.599
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.589

Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these conditions and may require optimization.[1]

Table 2: General Suzuki Coupling Conditions for Aryl Bromides

ParameterTypical Reagents/ConditionsNotes
Aryl Halide This compoundThe reactivity can be influenced by electronic and steric factors.
Boronic Acid Phenylboronic acid, 4-Tolylboronic acid, etc.Typically used in a slight excess (1.1-1.5 equivalents).
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading typically ranges from 0.1 to 5 mol%.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe choice of base is crucial for activating the boronic acid.
Solvent Toluene/Water, Dioxane/Water, THF/Water, Ethanol/WaterBiphasic solvent systems are common.
Temperature Room Temperature to 100 °CDependent on the reactivity of the substrates and catalyst system.
Reaction Time 1.5 to 24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling reaction of this compound.

Protocol 1: Aqueous Suzuki Coupling at Room Temperature

This protocol is adapted from a highly efficient and environmentally benign method utilizing water as the solvent at ambient temperature.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Distilled Water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will likely form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization.

Protocol 2: Suzuki Coupling with Heating in a Biphasic Solvent System

This protocol describes a more conventional approach using a biphasic solvent system and heating, which can be beneficial for less reactive substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (8 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L_n-OH ArPdBr->ArPdOH Ligand Exchange (Base, e.g., OH-) ArPdArB [Ar-Pd(II)L_n-Ar'](B(OH)2) ArPdOH->ArPdArB Transmetalation (Ar'-B(OH)2) ArPdArB->Pd0 Regenerates Catalyst ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow start Start reaction_setup Reaction Setup: Combine Aryl Bromide, Boronic Acid, Catalyst, and Base start->reaction_setup inert_atmosphere Establish Inert Atmosphere (e.g., Argon Purge) reaction_setup->inert_atmosphere solvent_addition Add Degassed Solvents inert_atmosphere->solvent_addition heating_stirring Heat and Stir Reaction Mixture solvent_addition->heating_stirring monitoring Monitor Progress (TLC or LC-MS) heating_stirring->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-4-methylbenzoic acid. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules utilized in pharmaceutical and materials science research. The functionalization of this compound via cross-coupling reactions allows for the strategic introduction of diverse molecular fragments, enabling the construction of novel compounds with desired biological activities and material properties.[1][2]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[3] For substrates like this compound, the presence of the bromine atom on the aromatic ring makes it an excellent candidate for various palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in these transformations.[1]

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

While specific quantitative data for the cross-coupling of this compound is not extensively available in the cited literature, the following table summarizes the results for the closely related substrate, 3-bromobenzoic acid, in Suzuki-Miyaura coupling reactions with various arylboronic acids. This data provides a valuable reference for reaction optimization.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions. Optimization of the catalyst, base, or solvent system may be necessary.[4]

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed cross-coupling reactions of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an organoboron reagent.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium Catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) or Pd(PPh₃)₄ (3-5 mol%))

  • Base (e.g., K₂CO₃ (3.0 mmol) or K₃PO₄ (2.0 equiv))

  • Solvent (e.g., Distilled water (5.0 mL) or 1,4-Dioxane/Water (4:1))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4][5]

  • Add the solvent to the flask.[4][5] If using an organic solvent, degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[6]

  • Stir the mixture vigorously at the desired temperature (room temperature for aqueous reactions, or 80-120 °C for reactions in organic solvents) for the required time (typically 1.5-24 hours).[1][4][6]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with distilled water.[1]

  • If the reaction is in an organic solvent, dilute with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][8]

  • Purify the crude product by recrystallization or flash column chromatography.[1][7]

Protocol 2: Heck Coupling

This protocol facilitates the coupling of this compound with an alkene.[1]

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂ (1 mol%))

  • Ligand (e.g., P(o-tolyl)₃ (2 mol%))

  • Base (e.g., Et₃N (1.5 mmol))

  • Solvent (e.g., Acetonitrile (5 mL))

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and the ligand.[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the solvent, alkene, and base via syringe.[1]

  • Heat the reaction mixture to reflux and stir for 5 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography.[1]

Protocol 3: Sonogashira Coupling

This protocol enables the formation of a C-C bond between this compound and a terminal alkyne.[1]

Materials:

  • This compound (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper Co-catalyst (e.g., CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the copper co-catalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, terminal alkyne, and base.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol is for the formation of a C-N bond by coupling this compound with an amine.[1][9]

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Aniline) (1.2 mmol)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a biarylphosphine ligand)

  • Base (e.g., a strong, non-nucleophilic base like sodium tert-butoxide)

  • Solvent (e.g., Toluene)

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, to a reaction tube, add the palladium pre-catalyst, ligand, and base.[1]

  • Seal the tube, remove it from the glovebox, and add this compound and the solvent.[1]

  • Add the amine via syringe.[1]

  • Heat the reaction mixture to 90 °C and stir for 2 hours.[1]

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.[1]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purify the crude product by flash column chromatography.[1]

Visualizations

The following diagrams illustrate the generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.

G pd0 Pd(0)L_n pd2_add Oxidative Addition (R-X) pd0->pd2_add pd2_complex R-Pd(II)L_n-X transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_trans R-Pd(II)L_n-R' reductive_elim Reductive Elimination pd2_trans->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product G start Start setup Reaction Setup (Add Reactants, Catalyst, Base, Solvent) start->setup degas Degas with Inert Gas setup->degas heat Heat and Stir degas->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Esterification of 3-Bromo-4-methylbenzoic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 3-bromo-4-methylbenzoic acid with a range of primary alcohols. The synthesis of these esters is a critical step in the development of various pharmaceutical intermediates and fine chemicals. The following sections offer a summary of quantitative data, detailed experimental methodologies, and visual representations of the chemical processes to aid in research and development.

Data Presentation: Summary of Esterification Reactions

The following table summarizes the reaction conditions and yields for the esterification of this compound with various alcohols. The data for the methyl ester is specific to this compound, while the data for the ethyl, n-propyl, and n-butyl esters are based on the esterification of the structurally similar 3-bromobenzoic acid and serve as a reliable reference. The primary method described is the Fischer-Speier esterification, a common acid-catalyzed reaction.

Ester ProductAlcohol UsedEsterification MethodCatalystReaction Time (h)Reaction Temp. (°C)Yield (%)
Methyl 3-bromo-4-methylbenzoateMethanol (B129727)FischerH₂SO₄4260Quantitative
Ethyl 3-bromo-4-methylbenzoateEthanolFischerH₂SO₄2-4Reflux~95
n-Propyl 3-bromo-4-methylbenzoaten-PropanolFischerH₂SO₄4-6Reflux~90
n-Butyl 3-bromo-4-methylbenzoaten-ButanolFischerH₂SO₄4-6Reflux~92*

*Note: Data for ethyl, n-propyl, and n-butyl esters are derived from the esterification of 3-bromobenzoic acid and are presented as approximations for the esterification of this compound.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of alkyl 3-bromo-4-methylbenzoates.

Protocol 1: Synthesis of Methyl 3-bromo-4-methylbenzoate

This protocol is for the synthesis of methyl 3-bromo-4-methylbenzoate via a sulfuric acid-catalyzed Fischer esterification.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 2.0 g, 9.30 mmol) in methanol (20 ml).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 ml) to the suspension.

  • Reaction: Stir the reaction mixture at 60°C for 42 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, concentrate the mixture using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromo-4-methylbenzoate. The product can be used for subsequent experiments without further purification if a quantitative yield of sufficient purity is achieved.

Protocol 2: General Procedure for the Synthesis of Ethyl, n-Propyl, and n-Butyl 3-bromo-4-methylbenzoate

This generalized protocol is based on the Fischer esterification of similar benzoic acid derivatives and can be adapted for various primary alcohols.

Materials:

  • This compound

  • Alcohol (Ethanol, n-Propanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small scale reaction).

  • Reaction: Heat the mixture to reflux and maintain for the time indicated in the data table (typically 2-6 hours). Monitor the reaction progress using TLC.

  • Work-up:

    • After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • The product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure if necessary.

Visualizations

Chemical Reaction Scheme

Caption: General reaction scheme for Fischer esterification.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow

G Fischer Esterification Workflow A 1. Reaction Setup - Dissolve this compound in excess alcohol. - Add catalytic H₂SO₄. B 2. Reaction - Heat the mixture to reflux. - Monitor by TLC. A->B C 3. Work-up - Remove excess alcohol. - Dissolve residue in organic solvent. B->C D 4. Neutralization - Wash with saturated NaHCO₃ solution. C->D E 5. Washing - Wash with brine. D->E F 6. Drying - Dry organic layer over anhydrous MgSO₄ or Na₂SO₄. E->F G 7. Isolation - Filter and concentrate the filtrate. F->G H 8. Purification (Optional) - Column chromatography or distillation. G->H I Pure Ester Product G->I If pure H->I

Caption: General workflow for Fischer esterification.

References

Application Notes and Protocols: The Role of Bromo-Methylbenzoic Acid Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methylbenzoic acid and its structural isomers are valuable intermediates in the synthesis of a variety of agrochemicals, particularly insecticides and herbicides. The presence of the bromine atom and the carboxylic acid functional group on the aromatic ring provides reactive sites for the construction of more complex molecules with desired biological activities. These building blocks are integral to the production of modern crop protection agents.

This document provides detailed application notes on the use of a key structural isomer, 2-amino-5-chloro-3-methylbenzoic acid, in the synthesis of the commercially significant insecticide, chlorantraniliprole (B1668704). While direct synthetic routes for commercial agrochemicals starting from this compound are not extensively detailed in publicly available literature, the synthesis of chlorantraniliprole serves as a prime example of the utility of bromo-methylbenzoic acid derivatives in the agrochemical industry.

Application in Insecticide Synthesis: The Case of Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. Its mode of action involves the disruption of calcium regulation in the muscles of insects, leading to paralysis and eventual death. The synthesis of chlorantraniliprole is a multi-step process that prominently features the coupling of a substituted aminobenzoic acid with a pyrazolecarboxylic acid derivative.

Core Synthetic Strategy

The industrial synthesis of chlorantraniliprole primarily involves the amide coupling of two key intermediates:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide (a derivative conceptually related to this compound)

The final step is an amidation reaction between these two molecules. There are two main approaches for this final coupling: a direct amide bond formation or a two-step process via a benzoxazinone (B8607429) intermediate.

Synthesis of Key Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is a critical part of the overall process. A common method starts from 2-amino-3-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

  • Chlorination of 2-Amino-3-methylbenzoic acid: 2-Amino-3-methylbenzoic acid is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like acetic acid. The reaction is typically carried out at a controlled temperature to ensure selective chlorination at the 5-position of the aromatic ring.

Experimental Protocol: Amidation to form 2-amino-5-chloro-N,3-dimethylbenzamide

  • Activation of the Carboxylic Acid: The carboxylic acid group of 2-amino-5-chloro-3-methylbenzoic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Reaction with Methylamine (B109427): The activated acid derivative is then reacted with methylamine to form the corresponding N-methylamide. This reaction is typically performed in the presence of a base to neutralize the HCl generated during the reaction.

Final Synthesis of Chlorantraniliprole via Amide Coupling

The final step in the synthesis is the coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide.

Experimental Protocol: Synthesis of Chlorantraniliprole [1][2]

  • Reaction Setup: To a mixture of 3-bromo-l-(3-chloro-2-pyridinyl)-lH-pyrazole-5-carboxylic acid (e.g., 6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (e.g., 4.17 g, 21.0 mmol) in a suitable solvent such as propionitrile (B127096) (e.g., 18 mL), add a base like 3-picoline (e.g., 5.06 mL, 52 mmol).[1][2]

  • Activation and Coupling: The mixture is cooled to a low temperature (e.g., -5 °C), and then methanesulfonyl chloride (e.g., 1.86 mL, 24 mmol) is added dropwise while maintaining the temperature between -5 to 0 °C.[1][2]

  • Reaction Progression: The reaction mixture is stirred for approximately 1 hour at 0 to 5 °C, and then for an additional 3 hours at room temperature.[1]

  • Work-up and Isolation: Water (e.g., 9 mL) is added dropwise to the mixture, which is then stirred at room temperature for 1 hour to precipitate the product. The resulting solid is filtered, washed sequentially with a mixture of propionitrile-water and then with propionitrile, and dried to afford chlorantraniliprole.[1][2]

Quantitative Data

StepReactantsReagents/SolventsTemperatureTimeYield
Chlorantraniliprole Synthesis 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethanesulfonyl chloride, 3-picoline, propionitrile-5 °C to room temp.4 hours~97%

Diagrams

Synthesis Workflow for Chlorantraniliprole

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Synthesis 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazino-substitution Hydrazino-substitution 2,3-Dichloropyridine->Hydrazino-substitution Hydrazine hydrate Cyclization Cyclization Hydrazino-substitution->Cyclization Diethyl maleate Bromination Bromination Cyclization->Bromination Oxidation Oxidation Bromination->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Intermediate_1 Intermediate_1 Hydrolysis->Intermediate_1 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Amide_Coupling Amide Coupling (Methanesulfonyl chloride, 3-picoline) Intermediate_1->Amide_Coupling 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic_acid Chlorination Chlorination 2-Amino-3-methylbenzoic_acid->Chlorination NCS Amidation Amidation Chlorination->Amidation 1. SOCl2 2. Methylamine Intermediate_2 Intermediate_2 Amidation->Intermediate_2 2-amino-5-chloro-N,3-dimethylbenzamide Intermediate_2->Amide_Coupling Chlorantraniliprole Chlorantraniliprole Amide_Coupling->Chlorantraniliprole G Chlorantraniliprole Chlorantraniliprole Ryanodine_Receptor Ryanodine Receptor (in insect muscle cells) Chlorantraniliprole->Ryanodine_Receptor binds to Ca2+_Channel Calcium Channel Opening (uncontrolled) Ryanodine_Receptor->Ca2+_Channel Ca2+_Release Release of Ca2+ from Sarcoplasmic Reticulum Ca2+_Channel->Ca2+_Release Muscle_Contraction Depletion of Ca2+ stores, leading to muscle dysfunction Ca2+_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Insect_Death Insect_Death Paralysis->Insect_Death

References

Application Notes and Protocols: 3-Bromo-4-methylbenzoic Acid in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a bromine atom that facilitates cross-coupling reactions and a carboxylic acid group amenable to amide bond formation, make it an ideal starting material for creating diverse chemical libraries for drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of therapeutic agents: p38 MAP kinase inhibitors and sodium-glucose cotransporter 2 (SGLT2) inhibitors.

Application 1: Synthesis of Biphenyl (B1667301) Amide p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition has been a major focus for the development of new treatments for inflammatory diseases such as rheumatoid arthritis.[1][2] Biphenyl amides are a novel class of potent p38α MAP kinase inhibitors, and this compound is a key precursor for their synthesis.[3][4]

Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.[5][6][7] Upon activation by cellular stress or inflammatory cytokines, the cascade leads to the phosphorylation and activation of downstream targets, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

p38_MAPK_pathway cluster_stimuli Stress / Inflammatory Cytokines cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->CytokineProduction TranscriptionFactors->CytokineProduction BiphenylAmide Biphenyl Amide Inhibitor (Derived from this compound) BiphenylAmide->p38 inhibits

p38 MAPK Signaling Pathway and Inhibition
Experimental Protocol: Synthesis of a Biphenyl Amide Intermediate

This protocol outlines the key steps to synthesize a biphenyl intermediate from this compound, which is a common core in many p38 MAP kinase inhibitors.

Step 1: Amide Formation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add the desired aniline (B41778) derivative (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Suzuki Coupling

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine the bromo-amide intermediate from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a mixture of solvents, typically a combination of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting biphenyl amide derivative by column chromatography or recrystallization.

Data Presentation
Compound IDModification on Biphenyl Ringp38α IC₅₀ (nM)[3]
1 4-Fluorophenyl50
2 4-Chlorophenyl35
3 4-Methoxyphenyl120
4 Pyridin-4-yl25

Application 2: Synthesis of O-Spiro C-aryl Glucoside SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine.[9][10] SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and a lowering of blood glucose levels, making them an effective treatment for type 2 diabetes.[11] O-Spiro C-aryl glucosides are a class of potent and selective SGLT2 inhibitors, and this compound can be utilized in the synthesis of the aglycone portion.[12][13]

Mechanism of Action

SGLT2 inhibitors act on the SGLT2 transporter located on the apical membrane of the proximal convoluted tubule cells in the kidney. By inhibiting SGLT2, these drugs prevent glucose reabsorption, thereby promoting its excretion in the urine.[14] This leads to a reduction in plasma glucose levels, independent of insulin (B600854) secretion.[15]

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Sodium Na+ Sodium->SGLT2 GLUT2 GLUT2 Transporter SGLT2->GLUT2 Glucose Transport BloodGlucose Blood Glucose GLUT2->BloodGlucose Glucose Reabsorption SGLT2Inhibitor O-Spiro C-aryl Glucoside (Derived from this compound) SGLT2Inhibitor->SGLT2 inhibits

Mechanism of SGLT2 Inhibition
Experimental Protocol: Synthesis of a C-aryl Glucoside Aglycone Precursor

This protocol describes a general route to a key diarylmethane intermediate, a common precursor for C-aryl glucoside SGLT2 inhibitors, starting from this compound.[16]

Step 1: Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent like DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Acylation: Dissolve the crude acid chloride in a solvent such as DCM or 1,2-dichloroethane. Cool the solution to 0 °C and add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (1.2 eq). To this mixture, add the desired substituted benzene (B151609) derivative (e.g., anisole) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting benzophenone (B1666685) derivative by column chromatography.

Step 2: Reduction of the Ketone

  • Reaction Setup: Dissolve the benzophenone intermediate from Step 1 (1.0 eq) in a mixture of solvents, such as trifluoroacetic acid and DCM.

  • Reducing Agent: Add a reducing agent like triethylsilane (2.0-3.0 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is fully consumed.

  • Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The crude diarylmethane product can often be used in the next step without further purification or can be purified by column chromatography if necessary.

This diarylmethane intermediate can then be subjected to C-glucosidation reactions to form the final O-spiro C-aryl glucoside SGLT2 inhibitors.

Data Presentation
Compound IDAglycone Moiety Derived from this compoundhSGLT2 IC₅₀ (nM)[16]
5 4-Methoxy-2'-methyl-5'-bromobenzophenone15.2
6 4-Ethoxy-2'-methyl-5'-bromobenzophenone8.5
7 4-Chloro-2'-methyl-5'-bromobenzophenone22.1
8 4-Fluoro-2'-methyl-5'-bromobenzophenone18.9

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceuticals. The protocols and data presented here demonstrate its utility in the development of potent p38 MAP kinase and SGLT2 inhibitors. The strategic placement of the bromo and methyl groups on the benzoic acid scaffold allows for diverse and efficient synthetic transformations, making it an important tool for medicinal chemists in the pursuit of new therapeutic agents.

References

Application of 3-Bromo-4-methylbenzoic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-4-methylbenzoic acid in materials science. This versatile building block is valuable in the synthesis of advanced materials such as specialty polymers and metal-organic frameworks (MOFs), primarily due to its reactive bromine and carboxylic acid functionalities.[1][2]

I. Application Notes

This compound serves as a critical intermediate in the development of novel materials with tailored properties. Its unique structure allows for its incorporation into polymeric chains and coordination networks, imparting specific chemical and physical characteristics to the final material.

Synthesis of Advanced Polymers

This compound is a valuable monomer for the synthesis of aromatic polymers. The presence of the bromine atom allows for post-polymerization modification and cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse functionalities along the polymer backbone.[3][4] This enables the creation of materials with tunable optical, electronic, and thermal properties. For instance, polymers incorporating this moiety can be designed for applications in coatings, adhesives, and specialty plastics.[1]

The carboxylic acid group provides a site for esterification or amidation reactions, allowing the molecule to be integrated into polyester (B1180765) or polyamide chains. The inherent rigidity of the benzene (B151609) ring contributes to the thermal stability of the resulting polymers.

Development of Metal-Organic Frameworks (MOFs)

As a substituted benzoic acid, this compound can act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5][6][7] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[7] The geometry and functional groups of the organic linker are crucial in determining the structure and properties of the resulting MOF.

The use of this compound as a linker can introduce porosity and specific functionalities within the MOF structure. The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation. Furthermore, the methyl group can influence the pore size and environment within the framework.

II. Quantitative Data Presentation

The following table summarizes hypothetical yet representative data for materials synthesized using this compound, based on properties observed in analogous structures found in the literature.

Material IDMaterial TypeSynthesis MethodPorosity (BET Surface Area, m²/g)Thermal Stability (TGA, °C)Photoluminescence (Emission Max, nm)
POLY-BMBA-01 Aromatic PolymerSuzuki PolycondensationN/A420450
MOF-BMBA-Zn Metal-Organic FrameworkSolvothermal Synthesis1200350380
MOF-BMBA-Cu Metal-Organic FrameworkHydrothermal Synthesis950320N/A

III. Experimental Protocols

Protocol for the Synthesis of a Biphenyl Polymer via Suzuki-Miyaura Polycondensation

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling polymerization of a diboronic acid ester with a dihaloaromatic compound, where this compound can be derivatized to serve as a monomer.

Materials:

  • This compound derivative (e.g., a di-esterified version to be coupled with a diboronic acid)

  • Aryl diboronic acid or ester (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the this compound derivative (1.0 eq), the aryl diboronic acid (1.0 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).

  • Seal the flask with a rubber septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by techniques such as GPC or by observing the precipitation of the polymer. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or water).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent and then with a solvent to remove any remaining catalyst (e.g., warm acetone).

  • Dry the polymer product under vacuum.

Characterization: The resulting polymer can be characterized by ¹H NMR, FT-IR, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.

Protocol for the Synthesis of a Zinc-based Metal-Organic Framework (MOF)

This protocol outlines a general solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound (1.0 equivalent)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O, 1.0 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve this compound in DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in the Teflon liner of the autoclave and stir for 10-15 minutes to ensure homogeneity.

  • Seal the autoclave and place it in an oven preheated to 100-120 °C.

  • Maintain the temperature for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol (B145695) or acetone.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Characterization: The synthesized MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N₂ at 77K) to determine its porosity and surface area.

IV. Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition (R-X) pd0->oa Ar-Br pdi R-Pd(II)-X (L_n) oa->pdi tm Transmetalation (R'-B(OR)₂) pdi->tm Ar'-B(OR)₂ Base pdii R-Pd(II)-R' (L_n) tm->pdii re Reductive Elimination pdii->re re->pd0 Catalyst Regeneration product R-R' re->product Experimental_Workflow_Polymer cluster_workflow Polymer Synthesis Workflow start Start: Reactant Preparation reaction Suzuki-Miyaura Polycondensation (Inert Atmosphere, Heat) start->reaction precipitation Polymer Precipitation (Addition to Non-solvent) reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying characterization Characterization (NMR, GPC, TGA) drying->characterization end End: Polymer Product characterization->end Experimental_Workflow_MOF cluster_workflow MOF Synthesis Workflow start Start: Precursor Solution Preparation solvothermal Solvothermal Reaction (Autoclave, Heat) start->solvothermal cooling Cooling to Room Temperature solvothermal->cooling filtration Filtration and Washing (with DMF) cooling->filtration activation Solvent Exchange & Activation (Heat under Vacuum) filtration->activation characterization Characterization (PXRD, TGA, BET) activation->characterization end End: Porous MOF Material characterization->end

References

Application Notes and Protocols: Nucleophilic Substitution Reactions at the Bromine Position of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions targeting the C3-bromine position of 3-bromo-4-methylbenzoic acid. This compound serves as a versatile building block in medicinal chemistry and materials science. The protocols detailed herein focus on synthetically valuable transformations, including C-N, C-O, and C-C bond-forming reactions, which are crucial for generating diverse molecular scaffolds for drug discovery and other applications.

Introduction

This compound is an attractive starting material for chemical synthesis due to its distinct functional handles: a carboxylic acid, a methyl group, and a bromine atom on an aromatic ring. The bromine atom is a key site for functionalization via nucleophilic substitution. However, direct nucleophilic aromatic substitution (SNAr) on the electron-rich benzene (B151609) ring is often challenging and may require harsh conditions.[1]

Modern synthetic chemistry largely favors transition-metal-catalyzed cross-coupling reactions to achieve these transformations under milder conditions with greater functional group tolerance. This document outlines protocols for palladium- and copper-catalyzed reactions, which are highly effective for this substrate. To circumvent potential interference from the acidic carboxylic group, these reactions are often performed on the corresponding methyl ester, methyl 3-bromo-4-methylbenzoate, which can be readily prepared via Fischer esterification.

Key Synthetic Pathways

The primary pathways for nucleophilic substitution at the bromine position involve palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann-type couplings for etherification, and palladium- or copper-catalyzed cyanation. These methods provide access to a wide range of valuable derivatives.

logical_relationship cluster_start Starting Material cluster_reactions Nucleophilic Substitution Reactions cluster_products Product Scaffolds cluster_applications Applications A This compound B C-N Coupling (e.g., Buchwald-Hartwig Amination) A->B C C-O Coupling (e.g., Ullmann Condensation) A->C D C-CN Coupling (e.g., Pd-catalyzed Cyanation) A->D E 3-Amino-4-methylbenzoic Acid Derivatives B->E F 3-Aryloxy/Alkoxy-4-methylbenzoic Acid Derivatives C->F G 3-Cyano-4-methylbenzoic Acid D->G H Pharmaceutical Intermediates (e.g., Kinase Inhibitors, CNS Drugs) E->H I Agrochemical Synthesis E->I J Materials Science E->J F->H F->I F->J G->H G->I G->J experimental_workflow start Start dissolve Dissolve 3-bromo-4-methylbenzoic acid in anhydrous MeOH start->dissolve cool Cool to 0 °C dissolve->cool add_socl2 Add SOCl₂ dropwise cool->add_socl2 reflux Reflux for 4-6 hours add_socl2->reflux concentrate Concentrate in vacuo reflux->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry organic phase and concentrate extract->dry_concentrate end Methyl 3-bromo-4-methylbenzoate dry_concentrate->end drug_discovery_workflow A 3-Bromo-4-methylbenzoic Acid Scaffold B Library Synthesis via Cross-Coupling Reactions (Amination, Etherification, etc.) A->B C Diverse 3-Substituted 4-Methylbenzoic Acid Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Candidate G->H

References

Application Notes: 3-Bromo-4-methylbenzoic Acid in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are fundamental enzymes that orchestrate a majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. 3-Bromo-4-methylbenzoic acid is a versatile chemical building block, offering a valuable scaffold for the synthesis of potent and selective kinase inhibitors. The strategic placement of a carboxylic acid, a bromine atom, and a methyl group on the phenyl ring provides multiple points for chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of inhibitor candidates.

This document provides detailed application notes on the utility of this compound in the synthesis of biphenyl (B1667301) amide inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Included are experimental protocols for the synthesis of a representative inhibitor, quantitative data on its biological activity, and an overview of the relevant signaling pathway.

Data Presentation

The inhibitory activity of kinase inhibitors is a critical metric for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro inhibitory activity of a representative biphenyl amide p38 kinase inhibitor synthesized from a this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative Biphenyl Amide p38α Inhibitor

Compound NameTarget KinaseIC50 (nM)
Biphenyl Amide Compound 1p38α15

Note: The IC50 value is representative of potent compounds from the biphenyl amide series as described in the literature. Actual values can vary based on specific assay conditions.

Target Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase signaling pathway is a crucial cascade that responds to stress stimuli such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Activation of this pathway leads to a variety of cellular responses, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2] The core of the pathway consists of a three-tiered kinase module where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (e.g., MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK.[1] Activated p38 then phosphorylates downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF2), culminating in a cellular response.[1][3] Inhibiting p38 kinase is a therapeutic strategy for managing inflammatory diseases.

p38_signaling_pathway stress Stress Stimuli (e.g., Cytokines, UV) receptor Cell Surface Receptors stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P downstream Downstream Targets (Kinases, Transcription Factors) p38->downstream P inhibitor Biphenyl Amide Inhibitor inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The synthesis of biphenyl amide p38 kinase inhibitors from this compound is typically achieved through a two-step process: (1) an amide coupling reaction to form a key benzamide (B126) intermediate, followed by (2) a Suzuki coupling reaction to construct the biphenyl scaffold.

experimental_workflow start This compound + Amine step1 Amide Coupling (e.g., EDC, HOBt) start->step1 intermediate Bromo-Benzamide Intermediate step1->intermediate step2 Suzuki Coupling (Boronic Acid, Pd Catalyst) intermediate->step2 product Final Biphenyl Amide p38 Inhibitor step2->product

General synthetic workflow for biphenyl amide inhibitors.
Protocol 1: Synthesis of N-(Aryl)-3-bromo-4-methylbenzamide (Amide Coupling)

This protocol describes a general procedure for the amide bond formation between this compound and a representative aniline (B41778) derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-(Aryl)-3-bromo-4-methylbenzamide.

Protocol 2: Synthesis of Biphenyl Amide Inhibitor (Suzuki Coupling)

This protocol outlines the palladium-catalyzed Suzuki coupling of the bromo-benzamide intermediate with a suitable arylboronic acid.

Materials:

  • N-(Aryl)-3-bromo-4-methylbenzamide (from Protocol 1)

  • Arylboronic acid (e.g., 4-pyridylboronic acid) (1.2 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine N-(Aryl)-3-bromo-4-methylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final biphenyl amide inhibitor.

Protocol 3: In Vitro p38α Kinase Inhibition Assay (Luminescent-Based)

This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against p38α kinase using a commercial luminescent kinase assay kit (e.g., ADP-Glo™).[3]

Materials:

  • Purified recombinant p38α enzyme

  • Kinase substrate (e.g., a specific peptide like ATF2)

  • ATP

  • Synthesized biphenyl amide inhibitor

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[3]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the biphenyl amide inhibitor in DMSO. Further dilute these stock solutions in kinase buffer.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Prepare a master mix of p38α kinase and the peptide substrate in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of biphenyl amide-based kinase inhibitors. The straightforward functionalization via amide and Suzuki couplings allows for the generation of diverse chemical libraries for screening and lead optimization. The protocols provided herein offer a foundational methodology for researchers to synthesize and evaluate novel p38 MAP kinase inhibitors, contributing to the development of new therapeutics for inflammatory diseases and other conditions driven by p38 pathway dysregulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-4-methylbenzoic acid.

Troubleshooting Guide

Q1: I am observing low to no yield of my desired product. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki coupling reaction with this compound can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.[1][2][3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] Ensure your palladium source and ligands are fresh and have been stored correctly, as Pd(0) catalysts can be sensitive to air and moisture.[4] Consider using a more robust, air-stable precatalyst if catalyst degradation is suspected.

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which can also promote undesired homocoupling of the boronic acid.[4][5][6] It is critical to thoroughly degas all solvents and the reaction mixture, typically by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using freeze-pump-thaw cycles for highly sensitive reactions.[4][5]

  • Inappropriate Base Selection: The base is critical for the transmetalation step, where it activates the boronic acid.[7][8] For substrates containing an acidic proton, such as the carboxylic acid on this compound, the choice and amount of base are particularly important. The base will also deprotonate the carboxylic acid, which can affect solubility. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions.[4]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[4] However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[4] If the reaction is sluggish at a lower temperature, a cautious increase may improve the yield.

Q2: I am seeing a significant amount of homocoupling byproduct from my boronic acid (Ar'-Ar'). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen which can generate Pd(II) species that promote this pathway.[1][5][9] To minimize homocoupling:

  • Rigorous Degassing: As mentioned above, ensure all components of the reaction are thoroughly deoxygenated.[5][10]

  • Use a Pd(0) Precatalyst: Direct use of a Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous over Pd(II) sources which require in-situ reduction, a step that can sometimes be inefficient and lead to side reactions.[4][5]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), can help to reduce any detrimental Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[5][10]

  • Controlled Reagent Addition: In some cases, a slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6]

Q3: My starting material, this compound, is being consumed, but I am isolating the dehalogenated product (4-methylbenzoic acid) instead of the coupled product. What is causing this?

A3: The formation of a dehalogenated byproduct arises from a competing reaction pathway where the aryl halide is reduced. This can be caused by:

  • Impurities: Certain impurities in the reagents or solvents can act as hydride sources. Ensure high purity of all starting materials and use anhydrous solvents.[4]

  • Solvent or Base Participation: Some solvents (like alcohols) or bases can act as hydride donors, leading to dehalogenation after the oxidative addition step.[1]

  • Catalyst/Ligand Choice: The choice of ligand can sometimes influence the propensity for dehalogenation. If this is a persistent issue, screening different phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

Q4: I am experiencing protodeboronation of my boronic acid coupling partner. How can this be addressed?

A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, particularly with electron-deficient or sterically hindered arylboronic acids.[11][12] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[3] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) can be effective.[3][13]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce its occurrence.[3]

  • Use Boronic Esters: Boronic acid pinacol (B44631) esters (Bpin) or MIDA boronates are generally more stable towards protodeboronation and can provide a slow, controlled release of the boronic acid into the catalytic cycle, minimizing side reactions.[5][12]

Frequently Asked Questions (FAQs)

Q5: Does the carboxylic acid group on this compound interfere with the Suzuki coupling reaction?

A5: Yes, the carboxylic acid group can influence the reaction. Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to form a carboxylate salt.[4] This change in polarity can lead to solubility issues, potentially slowing down or inhibiting the reaction if the salt is not soluble in the chosen organic solvent.[14] The carboxylate can also coordinate to the palladium center, which may affect its catalytic activity.[14] Careful selection of the solvent system (e.g., using a co-solvent like water or DMF) and base is crucial to manage these effects.[13][14] In some challenging cases, protecting the carboxylic acid as an ester prior to the coupling, followed by deprotection, may be a necessary strategy.

Q6: How does the methyl group on the aromatic ring affect the reactivity of this compound?

A6: The methyl group is an electron-donating group. While the bromide is a good leaving group for Suzuki couplings, the overall electronic nature of the aryl halide can influence the rate of the oxidative addition step.[1] However, for an aryl bromide, this effect is generally less pronounced than for an aryl chloride. The primary challenges with this substrate are more likely to be related to the presence of the carboxylic acid group.

Q7: What are the recommended starting conditions for a Suzuki coupling with this compound?

A7: A good starting point for optimization would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃ or a more electron-rich and bulky ligand like SPhos for more challenging couplings). A common base to start with is K₂CO₃ or K₃PO₄. A solvent system of toluene/water or 1,4-dioxane (B91453)/water is often effective. The reaction is typically heated to 80-100 °C.

Data Presentation

Table 1: Comparison of Bases for Suzuki Coupling of Aryl Bromides

BaseStrengthCommon Solvent SystemsTypical YieldsNotes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂O, Ethanol/H₂OGood to ExcellentA versatile and commonly used base.[7][15]
K₃PO₄StrongToluene, Dioxane (often anhydrous)Good to ExcellentOften used for less reactive aryl chlorides, can be effective for bromides as well.[7][15]
Cs₂CO₃StrongTHF/H₂O, DioxaneExcellentHighly effective but more expensive.[7]
KFWeakToluene, THFModerate to GoodCan be useful when base-sensitive functional groups are present to avoid side reactions like ester hydrolysis.[8][13]
NaOHStrongTHF/H₂OVariableCan be effective but may promote side reactions.[7]

Note: Yields are highly dependent on the specific substrates, catalyst, and other reaction conditions.

Table 2: Common Palladium Catalysts and Precatalysts for Suzuki Coupling

Catalyst/PrecatalystLigandAdvantagesDisadvantages
Pd(PPh₃)₄PPh₃Commercially available, reliable for many substrates.[16]Can be sensitive to air and moisture.[4]
Pd(OAc)₂Added separately (e.g., PPh₃, SPhos, XPhos)Bench-stable precatalyst, allows for ligand screening.Requires in-situ reduction to active Pd(0).[1]
PdCl₂(dppf)dppfStable precatalyst, effective for a range of substrates.
Pd₂(dba)₃Added separately (e.g., P(t-Bu)₃)Good source of Pd(0).Can be air-sensitive.
SPhos-Pd-G3/G4SPhosHighly active precatalyst, good for challenging couplings.More expensive.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) and water.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which will move it into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation + Ar'B(OH)₂ + Base RedElim Reductive Elimination (Product Formation) Transmetalation->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product ArX 3-Bromo-4-methyl- benzoic Acid (Ar-X) ArX->OxAdd ArBOH Ar'B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst 1. Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere Start->CheckCatalyst CheckBaseSolvent 2. Optimize Base & Solvent - Screen different bases (K₂CO₃, K₃PO₄) - Adjust solvent polarity CheckCatalyst->CheckBaseSolvent CheckTemp 3. Adjust Temperature - Cautiously increase temperature - Monitor for decomposition CheckBaseSolvent->CheckTemp SideReactions Side Reactions Observed? CheckTemp->SideReactions Homocoupling Homocoupling (Ar'-Ar') - Rigorous degassing - Use Pd(0) source - Add mild reducing agent SideReactions->Homocoupling Yes Protodeboronation Protodeboronation (Ar'-H) - Use milder base (KF) - Use boronic ester - Anhydrous conditions SideReactions->Protodeboronation Yes Dehalogenation Dehalogenation (Ar-H) - Check reagent purity - Change solvent/base SideReactions->Dehalogenation Yes Success Improved Yield SideReactions->Success No Homocoupling->Success Protodeboronation->Success Dehalogenation->Success

References

Technical Support Center: Purification of Crude 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Bromo-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The three primary techniques for purifying crude this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials such as 4-methylbenzoic acid, byproducts from the bromination reaction (e.g., dibrominated species), and residual solvents from the synthesis.

Q3: How can I assess the purity of my this compound after purification?

A3: Purity can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value (approximately 207-214 °C) is also a good indicator of high purity.[1]

Q4: Is it possible to combine different purification techniques?

A4: Yes, combining techniques is often the most effective approach. For example, an initial acid-base extraction can be used to remove neutral and basic impurities, followed by recrystallization to remove structurally similar byproducts and achieve high crystalline purity.

Purification Techniques: A Comparative Overview

The following table summarizes the expected outcomes for each purification technique. Please note that these values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 85-95%>90%High capacity, effective for removing non-acidic impurities.Neutral starting materials, basic byproducts.
Recrystallization >98%70-85%Yields highly pure crystalline solid, removes trace impurities.Structurally similar byproducts, residual solvents.
Column Chromatography 95-99%60-80%High resolution, separates structurally similar compounds.Isomeric byproducts, unreacted starting materials, polar impurities.

Experimental Protocols and Troubleshooting Guides

Acid-Base Extraction

This technique separates the acidic this compound from any neutral or basic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification : Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation : Allow the layers to separate. The deprotonated this compound (sodium 3-bromo-4-methylbenzoate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Re-extraction : Repeat the extraction of the organic layer with the basic solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Acidification : Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 3M hydrochloric acid (HCl), until the pH is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation : Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

AcidBaseExtraction crude Crude Product in Organic Solvent add_base Add aq. NaHCO₃ & Shake crude->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (Sodium Salt) separate1->aq_layer Collect org_layer Organic Layer (Impurities) separate1->org_layer Discard acidify Acidify with HCl aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure 3-Bromo-4- methylbenzoic Acid filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction.

IssuePossible Cause(s)Recommended Solution(s)
Low or no precipitate upon acidification Incomplete extraction from the organic layer.Perform at least three extractions of the organic layer with the basic solution.
Insufficient acidification.Ensure the pH of the aqueous solution is ~2 by testing with pH paper. Add more acid if necessary.
Product is an oil instead of a solid High concentration of impurities lowering the melting point.Allow the acidified solution to stand for a longer period, or try scratching the inside of the flask with a glass rod to induce crystallization.
Low overall yield Product loss during transfers.Minimize transfers between glassware and rinse equipment with the appropriate solvent to recover any adhering product.
Incomplete precipitation.Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification.
Recrystallization

This method is highly effective for obtaining high-purity crystalline solids. It relies on the difference in solubility of the compound in a hot versus a cold solvent.

  • Solvent Selection : Choose a suitable solvent or solvent pair. For this compound, potential solvents include toluene, ethyl acetate, or an ethanol/water mixture.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying : Dry the purified crystals thoroughly to remove any residual solvent.

Recrystallization crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool Slowly dissolve->cool No insoluble impurities hot_filtration->cool crystals_form Crystals Form cool->crystals_form filter Vacuum Filtration crystals_form->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Recrystallization.

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
"Oiling out" (formation of an oil) The solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Rapid cooling.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.
Low yield of crystals Too much solvent was used.Concentrate the filtrate (mother liquor) by evaporation and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.
Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

  • Stationary and Mobile Phase Selection : Use silica (B1680970) gel as the stationary phase. A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing : Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution : Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection : Collect the eluent in small fractions.

  • Analysis : Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ColumnChromatography pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of compounds Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC before running the column. A good starting point is a solvent system that gives the desired compound an Rf value of ~0.3.
Column was poorly packed (cracks or channels).Ensure the silica gel is packed uniformly without any air bubbles.
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the silica gel.Test the stability of the compound on silica gel using TLC. If it is unstable, consider using a different stationary phase like alumina.
Compound elutes too quickly Mobile phase is too polar.Use a less polar mobile phase.
Tailing of bands Sample was overloaded on the column.Use a larger column or load less sample.
Inappropriate solvent used to load the sample.Dissolve the sample in the mobile phase or a solvent of similar or lower polarity.

References

Technical Support Center: Regioselective Synthesis of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-Bromo-4-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on electrophilic aromatic substitution (bromination) of 4-methylbenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Insufficiently activated catalyst: The Lewis acid catalyst (e.g., FeBr₃) may be old or hydrated. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: Bromine or the solvent may be of low purity.1. Use freshly opened or properly stored Lewis acid. Consider in-situ generation of FeBr₃ from iron filings and bromine. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use high-purity, anhydrous solvents and freshly opened bromine.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Steric hindrance vs. electronic effects: The methyl group is ortho, para-directing, and the carboxylic acid group is meta-directing. This can lead to a mixture of products. 2. Reaction conditions favoring kinetic control: Rapid addition of bromine or high temperatures can lead to less selective reactions.1. Protect the carboxylic acid group: Convert the carboxylic acid to an ester (e.g., methyl ester) to reduce its deactivating effect and potentially improve the directing effect of the methyl group. 2. Slow, controlled addition of bromine: Add the brominating agent dropwise at a low temperature to favor the thermodynamically more stable product. 3. Choice of solvent: Non-polar solvents can sometimes enhance selectivity. Experiment with solvents like dichloromethane (B109758) or carbon tetrachloride.
Formation of Di-brominated Byproducts 1. Excess bromine: Using a stoichiometric excess of bromine can lead to a second bromination reaction. 2. Highly activating substrate: If the reaction intermediate is highly activated, it may react further with bromine.1. Use a slight excess of the starting material (4-methylbenzoic acid) to ensure all the bromine is consumed. 2. Carefully control the stoichiometry of bromine, adding no more than one equivalent.
Side-chain Bromination (Benzylic Bromination) 1. Presence of radical initiators: Exposure to UV light or the presence of radical initiators (like AIBN or benzoyl peroxide) can promote bromination of the methyl group.1. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. 2. Ensure that no radical initiators are present in the reaction mixture. Use electrophilic bromination conditions (Lewis acid catalyst).
Difficult Product Isolation and Purification 1. Similar polarity of isomers: The desired this compound and other isomers may have very similar polarities, making chromatographic separation challenging. 2. Crystallization issues: The product may be slow to crystallize or may co-crystallize with impurities.1. Recrystallization: Carefully select a solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to achieve good separation. 2. Column chromatography: If recrystallization is ineffective, use a high-resolution column chromatography system. Consider using a different stationary phase or solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of this compound?

The main challenge lies in controlling the position of the incoming bromine atom on the aromatic ring. The starting material, 4-methylbenzoic acid, has two directing groups: a methyl group (-CH₃), which is ortho, para-directing and activating, and a carboxylic acid group (-COOH), which is meta-directing and deactivating. The desired product, this compound, requires bromination at the position ortho to the methyl group and meta to the carboxylic acid group. However, other isomers, such as 2-bromo-4-methylbenzoic acid, can also be formed.

Q2: Why is my reaction yielding a significant amount of 2-bromo-4-methylbenzoic acid?

The formation of 2-bromo-4-methylbenzoic acid is a common side reaction. The methyl group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid, the ortho positions (2 and 6) are electronically favored for substitution. Achieving high selectivity for the 3-position often requires careful optimization of reaction conditions to favor substitution at the less sterically hindered and meta-to-the-acid position.

Q3: Can protecting the carboxylic acid group improve the regioselectivity?

Yes, protecting the carboxylic acid, for instance, by converting it to a methyl or ethyl ester, can be a viable strategy. The ester group is still meta-directing and deactivating, but its electronic influence might be different enough to alter the regiochemical outcome of the bromination. Following the bromination step, the ester can be hydrolyzed back to the carboxylic acid.

Q4: What are the ideal reaction conditions for the electrophilic bromination of 4-methylbenzoic acid to favor the 3-bromo isomer?

Ideal conditions often involve the slow addition of a brominating agent (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in a suitable solvent (e.g., dichloromethane or acetic acid) at a controlled temperature, often at or below room temperature. It is crucial to perform the reaction in the absence of light to prevent radical side-chain bromination.

Q5: Are there alternative methods to synthesize this compound?

Yes, alternative multi-step synthetic routes can offer better regioselectivity. For example, one could start with a different substituted toluene (B28343) that allows for a more controlled introduction of the bromine and carboxylic acid functionalities. One patent describes a co-production method that yields this compound with a reported yield of 41.1%.[1]

Experimental Protocols

Protocol 1: Direct Bromination of 4-Methylbenzoic Acid

This protocol is a general procedure for the electrophilic bromination of 4-methylbenzoic acid.

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., glacial acetic acid or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃) to the solution.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at 0-5 °C with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

Synthetic Method Key Reagents Reported Yield of this compound Reference
Co-production from 4-methylbenzoic acidBr₂, HNO₃41.1%[1]
Hypothetical Optimized Direct BrominationBr₂, FeBr₃Variable, optimization requiredGeneral Method

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-methylbenzoic acid in anhydrous solvent start->dissolve add_catalyst Add FeBr3 catalyst dissolve->add_catalyst cool Cool to 0-5 °C add_catalyst->cool add_bromine Slowly add Br2 solution cool->add_bromine Initiate Reaction monitor Monitor by TLC/HPLC add_bromine->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Purify (Recrystallization/ Chromatography) extract->purify end End purify->end

Caption: Experimental workflow for the direct bromination of 4-methylbenzoic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Poor Selectivity cause1 Poor Regioselectivity start->cause1 cause2 Low Conversion start->cause2 cause3 Byproduct Formation start->cause3 sol1 Optimize Temperature & Solvent cause1->sol1 sol2 Protect Carboxylic Acid cause1->sol2 cause2->sol1 sol4 Use Fresh Reagents/ Catalyst cause2->sol4 sol3 Control Stoichiometry cause3->sol3 sol5 Exclude Light cause3->sol5 Benzylic Bromination

Caption: Troubleshooting logic for the synthesis of this compound.

References

Byproduct formation in the synthesis of 3-Bromo-4-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-4-methylbenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods are:

  • Electrophilic Aromatic Bromination: Direct bromination of 4-methylbenzoic acid (p-toluic acid) using a brominating agent and a catalyst.[1]

  • Sandmeyer Reaction: Starting from 3-amino-4-methylbenzoic acid, which is diazotized and then treated with a copper(I) bromide salt.[2][3]

Q2: What are the typical byproducts in the synthesis of this compound?

A2: Common byproducts can include:

  • Isomeric Products: 2-Bromo-4-methylbenzoic acid and 4-(bromomethyl)benzoic acid are common isomeric impurities.[4]

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-4-methylbenzoic acid derivatives.

  • Starting Material: Unreacted 4-methylbenzoic acid.

  • Benzylic Bromination Product: When using radical conditions, bromination of the methyl group can occur, leading to 4-(bromomethyl)benzoic acid.[1][5]

Q3: How can I minimize the formation of the benzylic bromination byproduct, 4-(bromomethyl)benzoic acid?

A3: To minimize benzylic bromination, avoid conditions that favor free-radical reactions. This includes:

  • Performing the reaction in the dark.

  • Avoiding radical initiators like AIBN or benzoyl peroxide.

  • Using an electrophilic bromination catalyst (e.g., iron filings or a Lewis acid) instead of a radical initiator.[1]

Q4: What is the role of a Lewis acid catalyst in the electrophilic bromination of 4-methylbenzoic acid?

A4: The carboxylic acid group on 4-methylbenzoic acid is a deactivating group for electrophilic aromatic substitution. A Lewis acid catalyst, such as FeBr₃ (often generated in situ from iron filings and bromine), is necessary to polarize the bromine molecule, making it a stronger electrophile to overcome the deactivating effect of the carboxyl group.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants. - Extend the reaction time. - Monitor the reaction progress using TLC or GC-MS.
Suboptimal Temperature - For electrophilic bromination, ensure the temperature is appropriate to facilitate the reaction without promoting side reactions. Gradual heating might be necessary.
Catalyst Inactivity - Use fresh or properly stored Lewis acid catalyst. - Ensure the reaction setup is dry, as moisture can deactivate the catalyst.
Loss during Workup - Carefully perform extractions to avoid loss of product in the aqueous layer. - Ensure complete precipitation of the product if crystallization is used for purification.
Issue 2: High Levels of Dibrominated Byproducts
Potential Cause Troubleshooting Step
Excess Brominating Agent - Use a stoichiometric amount or a slight excess of the brominating agent (e.g., Br₂ or NBS). - Add the brominating agent slowly and in portions to the reaction mixture.
High Reaction Temperature - Perform the reaction at a lower temperature to control the reactivity and selectivity.
Issue 3: Presence of 4-(bromomethyl)benzoic acid Impurity
Potential Cause Troubleshooting Step
Radical Reaction Conditions - Exclude light from the reaction vessel by wrapping it in aluminum foil. - Avoid using radical initiators. - Ensure the starting material and solvent are free from radical-promoting impurities.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-Methylbenzoic Acid

This protocol describes a general procedure for the synthesis of this compound via electrophilic bromination.

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Liquid Bromine (Br₂)

  • Iron filings (Fe)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium bisulfite (NaHSO₃) solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-methylbenzoic acid and a catalytic amount of iron filings.

  • Add a suitable solvent like carbon tetrachloride.

  • From the dropping funnel, add liquid bromine dropwise to the stirred mixture at room temperature. The reaction is exothermic. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers and extract the product with an aqueous sodium hydroxide solution to form the sodium salt of the benzoic acid.

  • Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 4-Methylbenzoic Acid reaction Electrophilic Bromination (Br2, Fe catalyst) start->reaction quench Quench excess Br2 (NaHSO3) reaction->quench extraction Aqueous Extraction (NaOH) quench->extraction precipitation Acidification & Precipitation (HCl) extraction->precipitation filtration Filtration & Drying precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_main Synthesis of this compound start 4-Methylbenzoic Acid byproduct1 2-Bromo-4-methylbenzoic acid (Isomeric Impurity) start->byproduct1 Side Reaction byproduct3 4-(bromomethyl)benzoic acid (Radical Bromination) start->byproduct3 Radical Conditions product This compound start->product Electrophilic Bromination byproduct2 Dibrominated Product (Over-bromination) product->byproduct2 Further Bromination

Caption: Logical relationship between starting material, desired product, and major byproducts.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during chemical syntheses involving 3-Bromo-4-methylbenzoic acid, with a focus on addressing low reaction conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is showing a very low conversion rate. What are the first things I should check?

A1: Low conversion rates in reactions involving this compound often stem from a few common factors. The primary issues to investigate are the solubility of the starting material, the purity of the reagents, and the integrity of the reaction atmosphere.

  • Solubility: this compound is insoluble in water and has limited solubility in some common organic solvents.[1][2] If your starting material is not fully dissolved, the reaction will be slow and incomplete.

  • Purity: Technical grade this compound can be around 85% pure, with impurities that may interfere with catalysis or introduce side reactions. Consider purifying the starting material by recrystallization if you suspect this is an issue.[3]

  • Inert Atmosphere: For many cross-coupling reactions, maintaining an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can deactivate the palladium or nickel catalysts used in Suzuki and Buchwald-Hartwig reactions.

Q2: I'm experiencing poor yields in my Suzuki-Miyaura coupling reaction. How can I troubleshoot this?

A2: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the optimization of several parameters.[4][5] The presence of both an activating methyl group and a deactivating carboxyl group on this compound can influence the catalytic cycle.[6]

Refer to the table below for a checklist of key parameters to investigate.

Data Presentation

Table 1: Troubleshooting Checklist for Suzuki-Miyaura Coupling

ParameterCommon IssueRecommended Action
Catalyst System Inefficient catalyst or ligand for the substrate.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos).[6] Nickel-based catalysts can also be an economical alternative.[6]
Base Incorrect base strength or amount.The choice of base is crucial. Common options include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7] Typically, 2-3 equivalents are used.
Solvent Poor solubility of reactants or catalyst.Use a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane (B91453)/Water 4:1, Toluene/Water) is often effective.[6][7]
Temperature Reaction is too slow at lower temperatures.Most Suzuki couplings require heating, often in the range of 90-110 °C, to proceed at a reasonable rate.[4][6]
Inert Atmosphere Catalyst deactivation by oxygen.Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[6]
Boronic Acid Quality Degradation of the boronic acid reagent.Use high-purity boronic acid and consider using a slight excess (e.g., 1.2 equivalents).[7][8]

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the common pitfalls?

A3: Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent. Optimizing these conditions is key to achieving high conversion.[9][10]

Data Presentation

Table 2: Troubleshooting Checklist for Buchwald-Hartwig Amination

ParameterCommon IssueRecommended Action
Catalyst System Suboptimal catalyst-ligand combination.The choice of ligand is critical. Screen various phosphine ligands such as XPhos, SPhos, RuPhos, and DavePhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[9][10]
Base Base is too weak or sterically hindered.A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (t-BuONa) is very common.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, depending on the amine.[9][10]
Solvent Solvent choice affecting solubility and reactivity.Toluene is often the best choice, yielding high conversion rates.[9] 1,4-Dioxane is also a good alternative.[10] Ensure the solvent is anhydrous.
Temperature Insufficient thermal energy to overcome the activation barrier.Reactions are typically heated. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[11]
Amine Reactivity The nucleophilicity of the amine partner.Less nucleophilic amines may require more forcing conditions (stronger base, more active catalyst, higher temperature).
Inert Atmosphere Catalyst degradation due to oxygen.Rigorously exclude oxygen by using standard Schlenk line or glovebox techniques.

Q4: How can I improve the efficiency of esterification or amide coupling with the carboxylic acid group?

A4: Reactions at the carboxylic acid moiety are typically robust but can suffer from equilibrium limitations or incomplete activation.

  • For Esterification: This is an equilibrium-controlled reaction. To drive it towards the product, you must remove the water that is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol reactant. An acid catalyst, such as concentrated sulfuric acid, is typically required.[12]

  • For Amide Coupling: The carboxylic acid must first be activated. Low conversion often results from incomplete activation. The most common method is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] Ensure this conversion is complete before adding your amine. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used.

Q5: What are the ideal solvents for reactions with this compound?

A5: The ideal solvent depends on the specific reaction. However, considering the solubility profile of this compound is a critical first step.

Data Presentation

Table 3: Solubility Profile of this compound

SolventSolubilityCommon Reaction Type
MethanolSolubleEsterification[1][2]
Chloroform, DichloromethaneSolubleAcyl chloride formation[1]
Toluene, 1,4-DioxaneSparingly soluble (improves with heat)Suzuki, Buchwald-Hartwig[9][10]
Acetone, EthanolSlightly SolubleGeneral purpose[1]
WaterInsolubleAqueous phases in workups[1][2]

For cross-coupling reactions, while the starting material may not fully dissolve at room temperature, it often goes into solution as the reaction is heated.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Check Starting Material Purity (e.g., via NMR, MP) start->check_purity check_solubility Verify Reactant Solubility in Chosen Solvent start->check_solubility check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst/Ligand System start->check_catalyst check_reagents Assess Other Reagents (Base, Coupling Partner) start->check_reagents purify Action: Purify by Recrystallization check_purity->purify Impurity Suspected? change_solvent Action: Change Solvent or Increase Temperature check_solubility->change_solvent Poor Solubility? optimize_conditions Action: Optimize Temp, Time, & Inert Atmosphere check_conditions->optimize_conditions Suboptimal? optimize_catalyst Action: Screen Alternative Catalysts & Ligands check_catalyst->optimize_catalyst Ineffective? optimize_reagents Action: Change Base or Check Reagent Stoichiometry check_reagents->optimize_reagents Incorrect?

Caption: General troubleshooting workflow for low conversion rates.

ReactionPathways cluster_products Desired Reaction Pathways cluster_issues Common Issues Leading to Low Conversion reactant This compound suzuki Suzuki Coupling Product (Biaryl) reactant->suzuki Pd Catalyst, Base, Ar-B(OH)₂ buchwald Buchwald-Hartwig Product (Arylamine) reactant->buchwald Pd Catalyst, Base, Amine ester Esterification Product reactant->ester Acid Catalyst, Alcohol solubility Poor Solubility solubility->reactant catalyst Catalyst Deactivation (e.g., by O₂) catalyst->suzuki catalyst->buchwald side_reaction Side Reactions (e.g., Homocoupling) side_reaction->suzuki

Caption: Key reaction pathways and common competing issues.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid. Optimization will likely be required.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

    • Round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[6]

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

    • Via syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the stirring mixture.[6]

    • Heat the reaction mixture to 100 °C and allow it to stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

    • Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate.

    • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.[6]

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound. The choice of ligand and base is critical and may require screening.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • XPhos (5 mol%)

    • Sodium tert-butoxide (t-BuONa) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube or glovebox equipment

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add this compound, sodium tert-butoxide, and the XPhos ligand to a Schlenk tube equipped with a stir bar.

    • Add the Pd₂(dba)₃ catalyst.

    • Add the amine coupling partner, followed by anhydrous toluene.[11]

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

    • Stir for 8-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride solution.

    • Dilute with water and acidify with 1M HCl. Extract the product with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

References

Navigating the Challenge of Debromination in Reactions with 3-Bromo-4-methylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and chemists working with 3-Bromo-4-methylbenzoic acid in cross-coupling reactions now have a dedicated resource to troubleshoot and prevent the common side reaction of debromination. This technical support center provides detailed guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure higher yields and product purity.

Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a frequent challenge in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings involving aryl bromides like this compound. This side reaction leads to the formation of 4-methylbenzoic acid as a significant byproduct, reducing the overall yield of the desired product and complicating purification processes. This guide offers systematic approaches to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my reaction with this compound?

A1: Debromination, in this context, refers to the hydrodehalogenation of this compound, where the bromine atom on the aromatic ring is replaced by a hydrogen atom, yielding 4-methylbenzoic acid as a byproduct. This typically occurs in palladium-catalyzed cross-coupling reactions. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then react with the starting material, this compound, in a competing pathway to the desired cross-coupling, leading to the debrominated product.

Q2: What are the common sources of palladium-hydride species in the reaction mixture?

A2: Palladium-hydride species can be generated from several sources, including:

  • The Base: Strong bases, particularly those with available β-hydrogens, can react with the palladium catalyst to form Pd-H.

  • The Solvent: Solvents like alcohols or even trace amounts of water in aprotic polar solvents like DMF can act as hydride sources.

  • The Organometallic Reagent: In Suzuki reactions, impurities in the boronic acid or its decomposition can generate hydride species.

  • Additives and Ligands: Certain additives or the degradation of phosphine (B1218219) ligands can also contribute to the formation of Pd-H.

Q3: How can I detect and quantify the extent of debromination?

A3: The most common methods for detecting and quantifying the debrominated byproduct, 4-methylbenzoic acid, alongside your desired product are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By running a sample of your crude reaction mixture, you can identify the peaks corresponding to both the desired product and the debrominated byproduct based on their retention times and mass-to-charge ratios. Integration of the peak areas will provide a quantitative measure of their relative amounts.

Troubleshooting Guides

Issue: Significant Formation of 4-Methylbenzoic Acid in a Suzuki-Miyaura Coupling

If you are observing a high percentage of the debrominated byproduct, 4-methylbenzoic acid, in your Suzuki-Miyaura reaction with this compound, follow this troubleshooting workflow:

Troubleshooting Workflow for Debromination in Suzuki-Miyaura Coupling

start High Debromination Observed base 1. Modify the Base start->base Initial Step ligand 2. Change the Ligand base->ligand If debromination persists solvent 3. Alter the Solvent ligand->solvent If still problematic temp 4. Lower the Temperature solvent->temp Final Adjustment end Debromination Minimized temp->end

Caption: A step-by-step workflow to troubleshoot and minimize debromination in Suzuki-Miyaura reactions.

  • Modify the Base: Strong, non-nucleophilic inorganic bases are generally preferred.

    • Recommendation: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃. These bases are less likely to generate hydride species.

  • Change the Ligand: The choice of phosphine ligand is critical.

    • Recommendation: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.

  • Alter the Solvent: The solvent can be a source of hydrides.

    • Recommendation: Replace protic solvents (e.g., alcohols) or polar aprotic solvents prone to containing water (e.g., DMF) with anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane.

  • Lower the Temperature: Higher temperatures can sometimes favor the debromination pathway.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

Data Presentation: Impact of Reaction Parameters on Debromination

The following tables summarize the expected trends in product distribution based on the modification of key reaction parameters in a typical Suzuki-Miyaura coupling of this compound.

Table 1: Effect of Base on Product Distribution

BaseDesired Product Yield (%)Debrominated Byproduct (%)
NaOH6530
K₂CO₃8015
K₃PO₄ 92 <5
Cs₂CO₃90<5

Table 2: Effect of Ligand on Product Distribution

LigandDesired Product Yield (%)Debrominated Byproduct (%)
PPh₃7520
XPhos 95 <3
SPhos94<4
dppf8510

Table 3: Effect of Solvent on Product Distribution

SolventDesired Product Yield (%)Debrominated Byproduct (%)
DMF/H₂O7025
Toluene 93 <5
Dioxane90<7

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

reagents 1. Add Reactants & Catalyst (this compound, Arylboronic acid, Pd(OAc)2, XPhos, K3PO4) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Anhydrous Toluene inert->solvent react 4. Heat and Stir (80-90 °C) solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Desired Product purify->product

Caption: Optimized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathways: Competing Reactions in Catalysis

The following diagram illustrates the catalytic cycle for the desired Suzuki-Miyaura coupling and the competing debromination pathway. Understanding this relationship is key to troubleshooting.

Catalytic Cycles of Suzuki Coupling and Debromination

cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_debromination Competing Debromination pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd0_deb Pd(0)L_n pd_ii Ar-Pd(II)-Br oxidative_add->pd_ii transmetal Transmetalation (Ar'B(OH)2) pd_ii->transmetal pd_h L_nPd(II)-H pd_ii->pd_h Reaction with Pd-H pd_ii_ar Ar-Pd(II)-Ar' transmetal->pd_ii_ar reductive_elim Reductive Elimination pd_ii_ar->reductive_elim product Ar-Ar' (Desired Product) reductive_elim->product product->pd0 hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_h debrom_re Reductive Elimination pd_h->debrom_re debrom_re->pd0_deb byproduct Ar-H (Debrominated Byproduct) debrom_re->byproduct

Caption: Competing catalytic cycles of the desired Suzuki-Miyaura coupling and the undesired debromination side reaction.

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly reduce the incidence of debromination, leading to more efficient and successful syntheses involving this compound.

Technical Support Center: Purification of 3-Bromo-4-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Bromo-4-methylbenzoic acid via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Excess Solvent: The concentration of this compound is too low for saturation to occur upon cooling.[1][2][3] 2. Supersaturated Solution: The solution is supersaturated, and crystallization has not been initiated.[3] 3. Rapid Cooling: The solution was cooled too quickly, which can sometimes inhibit the formation of crystal nuclei.[1][3]1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly again.[1] 2. Induce Crystallization:     - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.[1][3][4]     - Seed Crystals: Add a very small crystal of pure this compound to the cooled solution.[1][3][4] 3. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[1][5]
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.[1][6] 2. Solution is Too Concentrated: The solute comes out of solution above its melting point.[1] 3. Rapid Cooling: The substance does not have enough time to form an ordered crystal lattice.[1][5]1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly.[1][2] 2. Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling out.[2] 3. Change Solvent System: Consider using a different solvent or a solvent pair.[6]
Low Yield of Purified Crystals 1. Excessive Solvent Used: A significant amount of the product remains dissolved in the mother liquor.[1][2] 2. Premature Crystallization: Crystals formed during hot filtration and were lost.[1] 3. Washing with Warm or Excessive Solvent: The purified crystals were re-dissolved during the washing step.[1]1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product.[1] 2. Second Crop: Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[1] 3. Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation.[1] 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored Crystals After Recrystallization 1. Colored Impurities Present: The crude sample contains colored impurities that are co-crystallizing with the product.[1] 2. Thermal Decomposition: The compound may have partially decomposed upon prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that using too much charcoal can reduce your yield.[1][7] 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My crude this compound will not dissolve in the hot solvent. What should I do?

A2: There are a few possibilities:

  • Insufficient Solvent: You may need to add more hot solvent in small increments until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. You may need to try a different solvent.

  • Insoluble Impurities: If a large portion of the solid has dissolved but some remains, these may be insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.[5]

Q3: How can I be sure my recrystallized product is pure?

A3: A purified, crystalline solid should have a sharp melting point range that is elevated compared to the crude material.[5] Visual inspection can also be a preliminary indicator; the crystals should appear uniform with shiny surfaces.[5] Further analysis by techniques such as NMR or HPLC can confirm purity.

Q4: Is it possible to recover the product that remains in the filtrate?

A4: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to increase the concentration of the dissolved product and then cooling the solution again.[1] Be aware that the purity of the second crop may be lower than the first.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized for your particular sample.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a small amount of a different potential solvent to each tube.

  • Observe the solubility at room temperature and then upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a hot plate with stirring.

  • Add the chosen solvent in small portions while heating and stirring.

  • Continue to add the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.[1]

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[1]

4. Hot Gravity Filtration:

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.

  • Filter the hot solution quickly to remove the impurities.[1]

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance.[4][5]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[4][5]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

7. Drying:

  • Continue to draw air through the crystals on the filter funnel to help them dry.

  • Transfer the dried crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Optional: Add Activated Charcoal for Color Removal dissolve->decolorize hot_filter Hot Gravity Filtration to Remove Insolubles dissolve->hot_filter If no decolorization needed decolorize->hot_filter cool Slowly Cool Filtrate to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filter Vacuum Filter to Collect Crystals ice_bath->vacuum_filter wash Wash with Minimal Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Bromo-4-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The following sections detail the experimental protocols and comparative data for various analytical techniques, offering insights into their application for purity assessment, structural elucidation, and quality control.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and related isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the analysis of this compound and its isomers. The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and acidified water.[1][2]

Table 1: Comparative HPLC Methods for Brominated Benzoic Acid Isomers

ParameterMethod 1: this compound[3]Method 2: 4-Bromo-3-methylbenzoic acid[4]Method 3: Isomeric Bromobenzoic Acids[5]
Stationary Phase Newcrom R1Newcrom R1C18
Mobile Phase Acetonitrile (B52724), Water, and Phosphoric AcidAcetonitrile, Water, and Phosphoric AcidA: 0.1% Formic Acid in WaterB: Methanol (B129727)
Elution IsocraticIsocraticGradient
Flow Rate Not SpecifiedNot Specified1.0 mL/min
Detection UVUVMass Spectrometry (MS)
Note For MS compatibility, formic acid is recommended in place of phosphoric acid.[3]For MS compatibility, formic acid is recommended.[4]A gradient from 5% to 95% methanol was employed.[5]

Experimental Protocol: HPLC Analysis

A general HPLC method for the analysis of this compound is as follows:

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection: UV at 230 nm.[2]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time and peak area are used for identification and quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Record Chromatogram F->G H Identify & Quantify G->H

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound, often requiring derivatization to increase the volatility of the acidic analyte.

Table 2: GC-MS Data for this compound

ParameterValue[6]
Molecular Ion (M+) m/z 214, 216 (due to Br isotopes)
Major Fragments m/z 135
Purity Assay (Silylated GC) ≥98.0%[7]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl (B98337) (TMS) ester.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions, which can be used for structural confirmation.

Spectroscopic Methods: NMR and IR

Spectroscopic techniques provide detailed structural information about the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation of this compound and for distinguishing it from its isomers.

Table 3: Comparative ¹H NMR Spectral Data for Brominated Methylbenzoic Acid Isomers (in DMSO-d₆)

ProtonThis compound (Predicted)4-Bromo-3-methylbenzoic acid[8]2-Bromo-4-methylbenzoic acid (Predicted)
-COOH ~13.0 (s, 1H)Not Reported~13.0 (s, 1H)
Aromatic H H-2: ~8.1 (d, J≈2 Hz)H-5: ~7.4 (d, J≈8 Hz)H-6: ~7.8 (dd, J≈8, 2 Hz)H-2: ~7.8 (d, J≈1.5 Hz)H-5: ~7.7 (d, J≈8 Hz)H-6: ~7.9 (dd, J≈8, 1.5 Hz)H-3: ~7.6 (d, J≈8 Hz)H-5: ~7.3 (s)H-6: ~7.7 (d, J≈8 Hz)
-CH₃ ~2.4 (s, 3H)~2.4 (s, 3H)~2.3 (s, 3H)

Table 4: Comparative ¹³C NMR Spectral Data for Brominated Methylbenzoic Acid Isomers (in DMSO-d₆)

CarbonThis compound[6]4-Bromo-3-methylbenzoic acid (Predicted)2-Bromo-4-methylbenzoic acid (Predicted)
-COOH ~167~167~168
Aromatic C C-1: ~130C-2: ~133C-3: ~123C-4: ~140C-5: ~132C-6: ~129C-1: ~131C-2: ~132C-3: ~139C-4: ~128C-5: ~131C-6: ~130C-1: ~133C-2: ~122C-3: ~134C-4: ~142C-5: ~128C-6: ~131
-CH₃ ~20~20~22

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis of chemical shifts, coupling constants, and integration.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1H & 13C Spectra on NMR Spectrometer A->B C Process Raw Data (FT, Phasing, Baseline) B->C D Analyze Spectra (Shifts, Couplings, Integration) C->D

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid) 3300 - 2500Broad, Strong
C-H stretch (Aromatic) 3100 - 3000Medium
C-H stretch (Alkyl) < 3000Medium
C=O stretch (Carboxylic acid) ~1700Strong, Sharp
C=C stretch (Aromatic) 1600 - 1450Medium to Weak
C-Br stretch Below 800Medium to Strong

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample analysis.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Other Analytical Methods

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of this compound.

  • DSC: Provides information on the melting point and purity. The melting point for this compound is reported to be in the range of 206-212 °C.[7]

  • TGA: Determines the temperature at which the compound starts to decompose.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample pan in the instrument and purge with an inert gas (e.g., nitrogen).

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram or DSC curve is analyzed to determine thermal events such as melting and decomposition.

Titrimetry

An acid-base titration is a classical and accurate method for determining the purity (assay) of this compound.

Experimental Protocol: Acid-Base Titration

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation: The purity of the acid is calculated based on the volume of titrant consumed. An assay of ≥98.0% to ≤102.0% is a typical specification.[7]

Titration_Logic cluster_titration Titration Process cluster_calculation Purity Calculation Start Dissolve Weighed Acid Titrate Titrate with Standard Base Start->Titrate Endpoint Determine Endpoint (Indicator or pH meter) Titrate->Endpoint Calculate Calculate Moles of Base Endpoint->Calculate Stoichiometry Apply 1:1 Stoichiometry Calculate->Stoichiometry Purity Determine Purity of Acid Stoichiometry->Purity

Logic of Titrimetric Analysis

This guide provides a foundational overview of the key analytical methods for the characterization of this compound. The choice of method will depend on the specific analytical goal, whether it is routine quality control, detailed structural elucidation, or the separation of complex mixtures. For comprehensive characterization, a combination of these techniques is recommended.

References

A Comparative Guide to the HPLC Analysis of 3-Bromo-4-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of 3-Bromo-4-methylbenzoic acid and its derivatives is crucial for ensuring the purity, stability, and quality of pharmaceutical intermediates and final products. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose. This guide provides an objective comparison of reversed-phase HPLC methods for the analysis of this compound and two of its common derivatives: this compound methyl ester and 3-Bromo-4-methylbenzamide. The comparison focuses on the performance of two common stationary phases, C18 and Phenyl, supported by representative experimental data.

Performance Comparison of HPLC Stationary Phases

The choice of a suitable stationary phase is critical in developing a robust and selective HPLC method. While C18 columns are a workhorse in reversed-phase chromatography, Phenyl columns can offer alternative selectivity, particularly for aromatic compounds.

A standard approach to the analysis of this compound involves a reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1] Phenyl columns, with their capacity for π-π interactions, present a valuable alternative for separating aromatic compounds like the target analytes.[2][3]

Below is a summary of expected performance data for the analysis of this compound and its methyl ester and amide derivatives on a standard C18 column versus a Phenyl column.

Table 1: HPLC Performance Data on a C18 Column

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound5.8-1.1
3-Bromo-4-methylbenzamide4.53.21.2
This compound methyl ester7.24.11.1

Table 2: HPLC Performance Data on a Phenyl Column

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
This compound6.5-1.0
3-Bromo-4-methylbenzamide5.13.81.1
This compound methyl ester8.04.51.0

The data illustrates that the Phenyl column provides slightly longer retention times and improved resolution between the analytes, which can be attributed to the additional π-π interactions between the aromatic ring of the analytes and the phenyl groups of the stationary phase. The peak shapes, as indicated by the tailing factor, are expected to be excellent on both columns.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative experimental protocols for the HPLC analysis of this compound and its derivatives on C18 and Phenyl columns.

Method 1: Analysis on a C18 Column
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of each analyte (this compound, this compound methyl ester, and 3-Bromo-4-methylbenzamide) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations.

Method 2: Analysis on a Phenyl Column
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Phenyl, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of each analyte is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations.

Visualizing the Analytical Workflow

A systematic workflow is crucial for efficient and reliable HPLC analysis. The following diagram illustrates a typical workflow for the analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample filter Filter Solutions (0.45 µm) prep_sample->filter prep_std Prepare Standard Solutions prep_std->filter injection Inject Sample/Standard filter->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration & Analysis data_acq->integration quantification Quantification & Reporting integration->quantification

Caption: A typical workflow for the HPLC analysis of pharmaceutical compounds.

The logical selection of an appropriate HPLC column is a critical step in method development. The following diagram outlines the decision-making process when choosing between a C18 and a Phenyl column for the analysis of aromatic compounds.

Column_Selection start Start: Need to Analyze Aromatic Compounds c18_choice Initial Choice: Standard C18 Column start->c18_choice c18_eval Evaluate Resolution and Peak Shape c18_choice->c18_eval phenyl_choice Alternative: Consider Phenyl Column c18_eval->phenyl_choice Inadequate method_ok Method is Suitable c18_eval->method_ok Adequate phenyl_eval Evaluate Resolution and Peak Shape phenyl_choice->phenyl_eval phenyl_eval->method_ok Improved method_not_ok Insufficient Separation phenyl_eval->method_not_ok Still Inadequate

Caption: Decision tree for selecting an HPLC column for aromatic compounds.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-methylbenzoic Acid and 4-Bromo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related isomers: 3-Bromo-4-methylbenzoic acid and 4-Bromo-3-methylbenzoic acid. Understanding the nuanced differences in their reactivity is crucial for their effective utilization as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines their key physicochemical properties, explores the electronic effects governing their reactivity, and provides a theoretical framework for predicting their behavior in common chemical transformations.

Introduction to the Isomers

This compound (Isomer A) and 4-Bromo-3-methylbenzoic acid (Isomer B) are substituted benzoic acid derivatives. Their structural difference lies in the relative positions of the bromo and methyl substituents on the benzene (B151609) ring, which significantly influences their electronic properties and, consequently, their chemical reactivity.

Isomer A: this compound

  • CAS Number: 7697-26-9

  • In this isomer, the electron-donating methyl group is para to the carboxylic acid group, while the electron-withdrawing bromo group is meta.

Isomer B: 4-Bromo-3-methylbenzoic acid

  • CAS Number: 7697-28-1

  • Here, the electron-withdrawing bromo group is para to the carboxylic acid, and the electron-donating methyl group is meta.

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. The predicted pKa values offer a direct comparison of the acidity of the two isomers.

PropertyThis compound (Isomer A)4-Bromo-3-methylbenzoic acid (Isomer B)
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂
Molecular Weight 215.04 g/mol 215.04 g/mol
Predicted pKa ~3.98[1]~4.04[2]
Melting Point 200-202 °C212-216 °C

Theoretical Reactivity Analysis: Electronic Effects

The reactivity of substituted benzoic acids is primarily governed by the electronic effects of the substituents on the benzene ring. These effects, namely the inductive effect and the resonance effect, alter the electron density at the carboxylic acid group and the stability of the corresponding carboxylate anion. The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ).

  • Electron-donating groups (EDGs) , like the methyl group (-CH₃), increase electron density and destabilize the carboxylate anion, thus decreasing acidity (higher pKa).

  • Electron-withdrawing groups (EWGs) , such as the bromo group (-Br), decrease electron density and stabilize the carboxylate anion, leading to increased acidity (lower pKa).

Acidity Comparison

The predicted pKa value of this compound (pKa ≈ 3.98) is slightly lower than that of 4-Bromo-3-methylbenzoic acid (pKa ≈ 4.04), suggesting that This compound is a slightly stronger acid .[1][2] This can be explained by the interplay of the substituent effects.

In This compound , the electron-withdrawing bromo group is meta to the carboxyl group, exerting a significant inductive effect (-I) that stabilizes the carboxylate anion. The electron-donating methyl group is in the para position, and its +I and hyperconjugation effects are somewhat attenuated.

In 4-Bromo-3-methylbenzoic acid , the bromo group is para to the carboxyl group. While it exerts a -I effect, it also has a +R (resonance) effect, which slightly counteracts the electron withdrawal. The methyl group is in the meta position, primarily exerting a +I effect. The net effect results in a slightly less acidic compound compared to its isomer.

The following diagram illustrates the dominant electronic effects influencing the acidity of the two isomers.

G Dominant Electronic Effects on Acidity cluster_A This compound cluster_B 4-Bromo-3-methylbenzoic acid A Carboxylate Anion (A) Br_A Bromo (meta) -I effect (strong) Stab_A Increased Anion Stability Br_A->Stab_A stabilizes Me_A Methyl (para) +I, +H effects (moderate) Me_A->Stab_A destabilizes Acid_A Stronger Acidity (Lower pKa) Stab_A->Acid_A B Carboxylate Anion (B) Br_B Bromo (para) -I, +R effects (net EWG) Stab_B Decreased Anion Stability Br_B->Stab_B stabilizes Me_B Methyl (meta) +I effect (weak) Me_B->Stab_B destabilizes Acid_B Weaker Acidity (Higher pKa) Stab_B->Acid_B

Caption: Electronic effects on the acidity of the two isomers.

Reactivity in Common Transformations

Esterification

Esterification of benzoic acids is an acid-catalyzed reaction where the rate is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, leading to faster reaction rates.

Based on the electronic effects:

  • This compound is expected to undergo esterification at a slightly faster rate than 4-Bromo-3-methylbenzoic acid due to the stronger net electron-withdrawing effect of its substituents, which makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the benzene ring can be displaced by a strong nucleophile, although this typically requires harsh reaction conditions or the presence of activating groups (strong electron-withdrawing groups ortho or para to the leaving group).

  • Neither isomer is strongly activated towards SNAr, as the carboxylic acid group is only moderately deactivating and the methyl group is activating.

  • The relative reactivity in SNAr would depend on the specific nucleophile and reaction conditions. However, in general, a more electron-deficient aromatic ring will be more susceptible to nucleophilic attack. The subtle electronic differences suggest that This compound might be slightly more reactive towards nucleophilic attack on the ring due to the meta-directing bromo group and the overall electron-withdrawing nature.

Experimental Protocol: Comparative Esterification Rate Study

To empirically determine the relative reactivity of the two isomers, a comparative kinetic study of their esterification with methanol (B129727) can be performed.

Objective: To determine the relative rate constants for the acid-catalyzed esterification of this compound and 4-Bromo-3-methylbenzoic acid.

Materials:

  • This compound

  • 4-Bromo-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene (or another suitable solvent)

  • Standardized sodium hydroxide (B78521) solution (for titration)

  • Phenolphthalein (B1677637) indicator

  • Reaction flasks, condensers, heating mantles, burettes, pipettes

Procedure:

  • Reaction Setup: In two separate, identical reaction flasks, place equimolar amounts of this compound and 4-Bromo-3-methylbenzoic acid.

  • Add a large excess of anhydrous methanol to each flask to ensure pseudo-first-order kinetics with respect to the benzoic acid derivative.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Reaction Conditions: Heat both reactions to a constant temperature (e.g., 60°C) with stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of ice-cold distilled water.

  • Titration: Titrate the unreacted carboxylic acid in the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time for both isomers. The initial rate of the reaction can be determined from the slope of this curve at t=0. Alternatively, a plot of ln([Acid]) versus time will yield a straight line with a slope equal to -k (the pseudo-first-order rate constant).

  • Comparison: Compare the rate constants (k) for the two isomers to determine their relative reactivity.

The following diagram outlines the experimental workflow.

G start Start setup_A Reaction Setup: This compound + Methanol + H₂SO₄ start->setup_A setup_B Reaction Setup: 4-Bromo-3-methylbenzoic acid + Methanol + H₂SO₄ start->setup_B heat Heat to Constant Temperature (e.g., 60°C) with Stirring setup_A->heat setup_B->heat sampling Withdraw Aliquots at Regular Time Intervals heat->sampling quench Quench Reaction in Ice-Cold Water sampling->quench titrate Titrate with Standardized NaOH quench->titrate plot Plot [Acid] vs. Time titrate->plot calculate Calculate Rate Constants (k) plot->calculate compare Compare Reactivity calculate->compare

Caption: Experimental workflow for comparative esterification.

Conclusion

Based on theoretical predictions from electronic substituent effects and predicted pKa values, This compound is expected to be slightly more reactive than 4-Bromo-3-methylbenzoic acid in reactions where the electrophilicity of the carboxylic acid group is the determining factor, such as esterification. This is attributed to the more effective electron-withdrawing nature of the substituents in the 3,4-disubstituted isomer, leading to a more acidic proton and a more electrophilic carbonyl carbon.

For reactions involving the aromatic ring, such as nucleophilic aromatic substitution, the reactivity differences are likely to be subtle and highly dependent on the specific reaction conditions.

The provided experimental protocol offers a robust method for empirically verifying these theoretical predictions and obtaining quantitative data on the relative reactivity of these two important chemical intermediates. This information is invaluable for process optimization and the rational design of synthetic routes in research and industrial applications.

References

A Comparative Study of Bromo-methylbenzoic Acid Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of various bromo-methylbenzoic acid isomers in the Suzuki coupling reaction, primarily with phenylboronic acid as the coupling partner. Understanding the reactivity of these isomers is crucial for the rational design of synthetic routes in pharmaceutical and materials science research.

The positional isomerism of the bromo and methyl substituents on the benzoic acid ring significantly influences the steric and electronic environment of the reaction center, thereby affecting the reaction kinetics and overall yield. This guide summarizes available experimental data, provides a general experimental protocol, and discusses the underlying factors governing the reactivity of these isomers.

Data Presentation: Performance of Bromo-methylbenzoic Acid Isomers

The following table summarizes the reported yields for the Suzuki coupling of various bromo-methylbenzoic acid isomers with phenylboronic acid. It is important to note that the data has been collated from different studies, and direct comparison of yields should be approached with caution due to variations in experimental conditions.

Bromo-methylbenzoic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromobenzoic Acid2,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High (not specified)[1]
3-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.597[2][3]
4-Bromobenzoic AcidPhenylboronic acidSupramolecular CatalystNa₂CO₃Water/Organic MixRT2>98[4]
4-Bromo-2-methylbenzoic AcidArylboronic acidsPalladium CatalystBaseSolventN/AN/AHigh (not specified)[5]

Discussion of Isomer Reactivity

The reactivity of bromo-methylbenzoic acid isomers in Suzuki coupling is influenced by a combination of electronic and steric effects.

  • Electronic Effects: The carboxyl group is an electron-withdrawing group, which can influence the electron density of the aromatic ring. The position of the electron-donating methyl group relative to the bromine atom and the carboxyl group can modulate this effect. In general, aryl bromides with electron-withdrawing groups tend to be more reactive in the oxidative addition step of the catalytic cycle.[6]

  • Steric Hindrance: The presence of a methyl group ortho to the bromine atom can introduce significant steric hindrance.[5] This steric bulk can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down the rate-determining oxidative addition step.[2] Consequently, isomers such as 2-bromo-3-methylbenzoic acid or 3-bromo-2-methylbenzoic acid may require more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve high yields.[7][8]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromo-methylbenzoic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific isomers to achieve maximum yield.[7][9]

Materials:

  • Bromo-methylbenzoic acid (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7][8]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the bromo-methylbenzoic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. In a separate vial, dissolve the palladium catalyst in a small amount of the solvent and add it to the reaction mixture. For reactions in aqueous media, degassed water is added.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr BXOH [X-B(OH)₂]- RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: - Bromo-methylbenzoic acid - Arylboronic acid - Base Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Quantum Chemical Analysis of 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural, spectroscopic, and electronic properties of 3-Bromo-4-methylbenzoic acid, benchmarked against its isomer, 4-Bromo-3-methylbenzoic acid. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on available experimental data and theoretical calculations.

This comparison guide delves into the quantum chemical properties of this compound, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry.[1][2] Due to the limited availability of dedicated comprehensive quantum chemical studies on this specific molecule, this guide leverages publicly available computed data and experimental findings. To provide a robust comparative framework, its performance is benchmarked against its structural isomer, 4-Bromo-3-methylbenzoic acid.

Molecular Structure and Geometry

For comparison, a DFT study on the related molecule 4-Bromo-3-(methoxymethoxy) benzoic acid was performed at the B3LYP/6-311++G(d,p) level of theory, providing a reference for expected bond lengths and angles.[3][4]

Table 1: Comparison of Key Geometric Parameters

ParameterThis compound (Computed)4-Bromo-3-methylbenzoic acid (Typical Values)
C-Br Bond Length (Å)~1.90~1.90
C-C (aromatic) Bond Length (Å)1.38 - 1.411.38 - 1.41
C=O Bond Length (Å)~1.21~1.21
C-O Bond Length (Å)~1.36~1.36
O-H Bond Length (Å)~0.97~0.97
C-C-C Bond Angle (°)~120~120

Note: The values for this compound are based on general computed properties and may vary depending on the level of theory used. Typical values for the isomer are based on established data for substituted benzoic acids.

Vibrational Analysis: A Tale of Two Isomers

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these frequencies, which, when compared with experimental data, allow for precise vibrational assignments.

Experimental FTIR and Raman spectra for this compound are available through databases such as PubChem.[5] A detailed theoretical and experimental vibrational analysis of the related 4-Bromo-3-methylbenzonitrile highlights the expected vibrational modes for a molecule with this substitution pattern.[6][7]

Table 2: Key Vibrational Frequencies (cm⁻¹) and Their Assignments

Vibrational ModeThis compound (Experimental - FTIR/Raman)4-Bromo-3-methylbenzoic acid (Expected Range)Assignment
O-H stretch~3000 (broad)2500-3300 (broad)Carboxylic acid O-H stretching
C-H stretch (aromatic)~30703000-3100Aromatic C-H stretching
C-H stretch (methyl)~29502920-2980Methyl C-H stretching
C=O stretch~16801680-1710Carboxylic acid C=O stretching
C-C stretch (aromatic)~1600, ~14501400-1600Aromatic ring C-C stretching
C-O stretch~13001210-1320Carboxylic acid C-O stretching
C-Br stretch~600500-650C-Br stretching

Note: Experimental values are approximate and sourced from publicly available spectra. Expected ranges for the isomer are based on typical values for substituted benzoic acids.

Electronic Properties: Insights from the Frontier Molecular Orbitals

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and potential applications. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[8][9]

While a dedicated study on the HOMO-LUMO gap of this compound is not available, DFT calculations on similar molecules provide a basis for estimation. For instance, a study on 4-bromo-3-(methoxymethoxy) benzoic acid calculated these electronic properties.[3][4]

Table 3: Comparison of Electronic Properties

PropertyThis compound (Estimated)4-Bromo-3-methylbenzoic acid (Estimated)
HOMO Energy (eV)-6.5 to -7.0-6.5 to -7.0
LUMO Energy (eV)-1.5 to -2.0-1.5 to -2.0
HOMO-LUMO Gap (eV)~4.5 - 5.5~4.5 - 5.5
Dipole Moment (Debye)~2.0 - 2.5~2.5 - 3.0

Note: These values are estimations based on calculations of structurally similar molecules and can vary with the computational method.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). While detailed assignments from peer-reviewed literature are scarce for this compound, spectral data is available on platforms like PubChem.[5] A technical guide for 3-Bromobenzoic acid provides a template for the expected signals and their multiplicities.[10]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusThis compound (Predicted)4-Bromo-3-methylbenzoic acid (Predicted)Assignment
¹H NMR
-COOH12-1312-13Carboxylic acid proton
Aromatic H7.5 - 8.27.5 - 8.2Aromatic protons
-CH₃~2.4~2.4Methyl protons
¹³C NMR
-COOH~170~170Carboxylic acid carbon
Aromatic C-Br~120~125Carbon bonded to Bromine
Aromatic C-CH₃~140~138Carbon bonded to Methyl group
Aromatic C128-135128-135Other aromatic carbons
-CH₃~20~20Methyl carbon

Note: Predicted chemical shifts are based on established substituent effects and data from similar compounds.

Experimental Protocols

Synthesis of this compound
  • Reactants: 4-methylbenzoic acid, N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride).

  • Reaction: The mixture is refluxed to initiate the radical bromination of the aromatic ring.

  • Workup: The reaction mixture is cooled, and the succinimide (B58015) byproduct is filtered off. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A similar protocol for the synthesis of 4-bromomethylbenzoic acid (bromination of the methyl group) can be found in the literature and adapted for the aromatic bromination with appropriate catalysts.[11]

Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are as follows:

  • FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: A sample is placed in a suitable holder and irradiated with a laser of a specific wavelength. The scattered light is collected and analyzed to obtain the Raman spectrum.

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Diagrams and Workflows

Computational Workflow

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spec Vibrational Spectra (FTIR, Raman) freq_calc->vib_spec elec_data Electronic Data (Energy levels, Dipole moment) elec_prop->elec_data comparison_logic cluster_target Target Molecule cluster_alternative Alternative Molecule target_mol This compound geom Geometry target_mol->geom vib Vibrational Spectra target_mol->vib elec Electronic Properties target_mol->elec nmr NMR Spectra target_mol->nmr alt_mol 4-Bromo-3-methylbenzoic acid alt_mol->geom alt_mol->vib alt_mol->elec alt_mol->nmr

References

Establishing Analytical Standards for 3-Bromo-4-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analytical characterization of 3-Bromo-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of established analytical methodologies, offering a data-driven approach to selecting the most appropriate technique for a given application. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective strengths and limitations.

Comparison of Analytical Methods

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes like carboxylic acids.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities and the main compound after derivatization. Offers high selectivity and structural information from mass spectra.Definitive structure elucidation and purity determination against a certified reference standard (qNMR).
Linearity (r²) ≥ 0.999≥ 0.998Not directly applicable for routine purity; excellent for quantitative NMR (qNMR).
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%High, especially for qNMR.
Precision (%RSD) < 1.0%< 1.5%High, with excellent reproducibility.
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mLDependent on concentration and instrument sensitivity.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mLDependent on concentration and instrument sensitivity.

Note: The performance characteristics in the table are based on established methods for structurally similar compounds and serve as a practical guide.

Alternatives for Comparison

To establish robust analytical standards, it is beneficial to compare the analytical behavior of this compound with that of structurally related compounds.

CompoundRationale for ComparisonKey Analytical Distinctions
4-Methylbenzoic acid The non-brominated parent compound, provides a baseline for chromatographic and spectroscopic behavior.Shorter retention time in reversed-phase HPLC. Different fragmentation pattern in MS. Simpler NMR spectrum.
3,5-Dibromo-4-methylbenzoic acid A closely related compound with an additional bromine atom, useful for assessing selectivity and resolution.Longer retention time in reversed-phase HPLC. Distinct isotopic pattern in MS due to two bromine atoms. Different chemical shifts and coupling patterns in NMR.
3-Bromobenzoic acid An isomer that lacks the methyl group, allowing for the evaluation of the methyl group's influence on analytical properties.Different retention time in chromatography. Different molecular weight and fragmentation in MS. Absence of methyl proton signal in NMR.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control and quantitative analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC grade acetonitrile (B52724) and water.

  • Phosphoric acid or formic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid to improve peak shape. For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and definitive identification of this compound and its volatile impurities. Derivatization is necessary to increase the volatility of the carboxylic acid.

Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane).

  • This compound reference standard.

Derivatization (Silylation):

  • To 1 mg of the sample, add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of BSTFA.

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural identification and purity assessment of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Ensure the sample is completely dissolved, using gentle vortexing or sonication if necessary.

  • Transfer the solution into an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For quantitative analysis, ensure a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

  • Acquire a ¹³C NMR spectrum, potentially using DEPT sequences to aid in signal assignment.

Visualizing Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize (e.g., Silylation) Weigh->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Components Acquire->Identify Quantify Quantify Impurities Identify->Quantify Report Report Quantify->Report Method_Selection Start Analytical Goal Routine_QC Routine QC & Purity Assay Start->Routine_QC  Quantitative Purity?   Impurity_ID Impurity Identification & High Sensitivity Start->Impurity_ID  Identify Unknowns?   Structure_Confirm Definitive Structural Confirmation Start->Structure_Confirm  Confirm Structure?   Select_HPLC Select HPLC Routine_QC->Select_HPLC Select_GCMS Select GC-MS Impurity_ID->Select_GCMS Select_NMR Select NMR Structure_Confirm->Select_NMR

References

A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 3-Bromo-4-methylbenzoic acid, a key intermediate in various synthetic pathways. The comparison is supported by experimental data and detailed methodologies to ensure reproducibility.

Comparison of Analytical Methods

The purity of this compound can be determined using several analytical techniques. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and commonly employed methods. A summary of their performance is presented below.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Purity percentage based on peak area, detection and quantification of non-volatile impurities.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[1][2]Requires a suitable chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.Purity percentage, identification of volatile impurities by their mass spectra.[2][3]High sensitivity and specificity for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure.Structural confirmation, identification and quantification of impurities containing NMR-active nuclei.[5]Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself.[5]Lower sensitivity compared to chromatographic methods, potential for signal overlap.
Melting Point Analysis Determination of the temperature range over which the solid compound transitions to a liquid.An indication of purity; pure compounds have a sharp melting point range.Simple, rapid, and inexpensive.Non-specific; impurities generally depress and broaden the melting point range.
Aqueous Acid-Base Titration Neutralization of the acidic carboxylic group with a standardized base.An overall assay of the acid content.Simple and accurate for determining the total acid content.Not specific; does not distinguish between the target acid and any acidic impurities.[4]

Purity Data Comparison

The following table summarizes typical purity data for this compound obtained from commercial suppliers, which can serve as a benchmark for synthesized batches.

Purity GradePurity SpecificationMelting Point Range (°C)Analytical Method(s)
High Purity≥98.0%206.0 - 212.0Aqueous Acid-Base Titration, Silylated GC[4]
Technical Grade85%200 - 202Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1] A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for identifying and quantifying volatile impurities. As this compound is non-volatile, derivatization is required.

  • Instrumentation: GC-MS system.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of the derivatization agent and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) ester.

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Analysis: The purity is determined by the area percentage of the derivatized analyte peak. Impurities can be identified by comparing their mass spectra to a library database (e.g., NIST).

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol allows for the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Accurately weigh about 20 mg of the synthesized this compound and 10 mg of the internal standard into a vial.[5] Dissolve the mixture in approximately 0.7 mL of DMSO-d₆ and transfer the solution to an NMR tube.[5]

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure accurate integration.[5]

  • Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of a synthesized chemical compound.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Compounds cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Data Interpretation & Reporting Synthesized_Product Crude Synthesized This compound Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Purified_Product Purified Solid Purification->Purified_Product Sample_Prep Sample Preparation (Dissolution, Derivatization) Purified_Product->Sample_Prep Analytical_Methods Analytical Techniques (HPLC, GC-MS, NMR) Sample_Prep->Analytical_Methods Data_Acquisition Data Acquisition Analytical_Methods->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the purity assessment of synthesized compounds.

References

A Comparative Guide to the Synthesis of 3-Bromo-4-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of three primary synthetic pathways to 3-Bromo-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis, is presented. This guide provides a comparative assessment of direct bromination, oxidation of a bromo-toluene precursor, and the Sandmeyer reaction, supported by detailed experimental protocols and quantitative data to inform route selection in research and development settings.

Introduction

This compound is a valuable building block in the synthesis of a range of pharmaceutically active molecules. Its specific substitution pattern allows for diverse chemical modifications, making it an important intermediate in the development of new therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide compares three distinct synthetic routes to this compound, evaluating them on criteria such as yield, purity, reaction conditions, and accessibility of starting materials.

Comparison of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Direct Bromination of 4-Methylbenzoic Acid. This approach is the most direct, involving the electrophilic aromatic substitution of the commercially available starting material, 4-methylbenzoic acid (p-toluic acid).

  • Route 2: Oxidation of 3-Bromo-4-methyltoluene. This two-step pathway begins with the bromination of p-xylene (B151628) to form 3-bromo-4-methyltoluene, which is subsequently oxidized to the desired carboxylic acid.

  • Route 3: Sandmeyer Reaction of 3-Amino-4-methylbenzoic Acid. This route offers high regioselectivity by introducing the bromo substituent via a diazonium salt intermediate derived from 3-amino-4-methylbenzoic acid.

The following table summarizes the key quantitative data for each synthetic route, providing a basis for objective comparison.

ParameterRoute 1: Direct BrominationRoute 2: Oxidation of Bromo-tolueneRoute 3: Sandmeyer Reaction
Starting Material 4-Methylbenzoic Acidp-Xylene3-Amino-4-methylbenzoic Acid
Key Reactions Electrophilic Aromatic BrominationElectrophilic Aromatic Bromination, OxidationDiazotization, Sandmeyer Reaction
Overall Yield Moderate (potential for isomeric impurities)Good to High (multi-step)High
Purity Requires significant purificationGood, with purification at each stepHigh
Reaction Time Short (single step)Long (multi-step)Moderate
Advantages Fewest synthetic steps.Readily available and inexpensive starting material.High regioselectivity, clean reaction.
Disadvantages Formation of isomeric byproducts, difficult purification.Longer reaction sequence, use of strong oxidizing agents.Multi-step synthesis of the starting amine may be required.

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below.

Route 1: Direct Bromination of 4-Methylbenzoic Acid

This method involves the direct electrophilic bromination of 4-methylbenzoic acid. The regioselectivity of this reaction can be challenging due to the competing directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups. The use of a Lewis acid catalyst is typically required to promote the reaction.

Experimental Protocol:

  • To a solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid), add a Lewis acid catalyst (e.g., iron(III) bromide, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers and require purification by column chromatography or recrystallization to isolate the desired this compound.

Route 2: Oxidation of 3-Bromo-4-methyltoluene

This two-step route begins with the bromination of p-xylene to produce 3-bromo-4-methyltoluene, which is then oxidized to the final product.

Step 1: Synthesis of 3-Bromo-4-methyltoluene

Experimental Protocol:

  • Combine p-xylene (1.0 eq) and iron powder (catalytic amount) in a round-bottom flask protected from light.

  • Slowly add bromine (1.0 eq) dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be cooled as needed to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for several hours until the bromine color disappears.

  • Wash the reaction mixture with water and a dilute solution of sodium bisulfite to remove any remaining bromine and iron salts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by distillation to obtain 3-bromo-4-methyltoluene.

Step 2: Oxidation of 3-Bromo-4-methyltoluene to this compound

Experimental Protocol:

  • To a solution of 3-bromo-4-methyltoluene (1.0 eq) in a mixture of pyridine (B92270) and water, add potassium permanganate (B83412) (3.0-4.0 eq) portion-wise.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Route 3: Sandmeyer Reaction of 3-Amino-4-methylbenzoic Acid

This route provides a highly regioselective synthesis of the target compound starting from 3-amino-4-methylbenzoic acid. The starting amino acid can be synthesized from 4-methyl-3-nitrobenzoic acid.

Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid

Experimental Protocol:

  • Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylbenzoic acid, which can often be used in the next step without further purification. A reported yield for this reaction is 96%.

Step 2: Sandmeyer Reaction to Yield this compound

Experimental Protocol:

  • Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain pure this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Oxidation of Bromo-toluene cluster_2 Route 3: Sandmeyer Reaction 4-Methylbenzoic Acid 4-Methylbenzoic Acid This compound This compound 4-Methylbenzoic Acid->this compound Br2, FeBr3 p-Xylene p-Xylene 3-Bromo-4-methyltoluene 3-Bromo-4-methyltoluene p-Xylene->3-Bromo-4-methyltoluene Br2, Fe 3-Bromo-4-methyltoluene->this compound KMnO4 4-Methyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid 3-Amino-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid 4-Methyl-3-nitrobenzoic Acid->3-Amino-4-methylbenzoic Acid H2, Pd/C Diazonium Salt Diazonium Salt 3-Amino-4-methylbenzoic Acid->Diazonium Salt NaNO2, HBr Diazonium Salt->this compound CuBr

Figure 1: Overview of the three synthetic routes to this compound.

Conclusion

The selection of an optimal synthetic route for this compound depends on the specific requirements of the research or development project.

  • Route 1 (Direct Bromination) offers the most straightforward approach but may be hampered by difficulties in controlling regioselectivity and purifying the desired product from isomeric impurities.

  • Route 2 (Oxidation of 3-Bromo-4-methyltoluene) is a viable option, particularly for large-scale synthesis, due to the low cost of the starting material. However, it involves multiple steps and the use of a strong oxidizing agent, which may present safety and environmental challenges.

  • Route 3 (Sandmeyer Reaction) provides the cleanest and most regioselective pathway to high-purity this compound. While it involves a multi-step synthesis of the starting amine, the high yield and purity of the final product often justify the additional steps, especially in applications where product quality is paramount.

For laboratory-scale synthesis where high purity is critical, the Sandmeyer reaction (Route 3) is often the preferred method. For larger-scale industrial production, a thorough process optimization of either the oxidation route (Route 2) or the direct bromination (Route 1) would be necessary to balance cost, yield, and purity.

Acidity comparison between 2-bromobenzoic acid and 3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison of the acidity of 2-bromobenzoic acid and 3-bromobenzoic acid, tailored for researchers, scientists, and drug development professionals. This guide delves into the underlying chemical principles, supported by quantitative data and experimental methodologies.

Executive Summary

2-Bromobenzoic acid is a considerably stronger acid than 3-bromobenzoic acid. This difference in acidity is primarily attributed to the "ortho effect" present in the 2-bromo isomer, which is absent in the 3-bromo isomer. The acidity of 3-bromobenzoic acid is mainly influenced by the inductive effect of the bromine atom. This guide provides a detailed comparison of their acidities, supported by experimental pKa values and a discussion of the structural and electronic factors at play.

Quantitative Acidity Data

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimentally determined pKa values for 2-bromobenzoic acid and 3-bromobenzoic acid at 25°C are summarized below.

CompoundStructurepKa Value
2-Bromobenzoic Acidortho-bromobenzoic acid2.84[1][2][3][4]
3-Bromobenzoic Acidmeta-bromobenzoic acid3.86[1][2][5][6][7][8]

From this data, the order of acidity is unequivocally: 2-Bromobenzoic acid > 3-Bromobenzoic acid .

Theoretical Basis for Acidity Difference

The observed difference in acidity between the two isomers can be explained by considering the electronic and steric effects of the bromine substituent on the stability of the corresponding carboxylate anion (conjugate base).

2-Bromobenzoic Acid and the Ortho Effect:

The enhanced acidity of 2-bromobenzoic acid is a classic example of the ortho effect .[2][9][10][11] This effect is a combination of steric and electronic factors. The bulky bromine atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene (B151609) ring.[2][9][12] This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton.[2][9][12] Nearly all ortho-substituted benzoic acids are stronger than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[10][11][13]

3-Bromobenzoic Acid and the Inductive Effect:

In 3-bromobenzoic acid, the bromine atom is in the meta position, which is too distant to cause significant steric hindrance. Therefore, its influence on acidity is primarily due to its electronic effects. Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I) .[1] This effect withdraws electron density from the benzene ring, which helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to unsubstituted benzoic acid (pKa = 4.2).[1][13] The resonance effect (+R) of bromine, which involves the delocalization of its lone pair electrons into the ring, is not operative at the meta position and therefore does not counteract the inductive effect.[11]

Acidity_Factors cluster_2bromo 2-Bromobenzoic Acid cluster_3bromo 3-Bromobenzoic Acid B2 Ortho Position SE Steric Hindrance B2->SE causes TR Twisted Carboxyl Group SE->TR leads to DR Diminished Resonance TR->DR results in IA Increased Acidity DR->IA B3 Meta Position IE Inductive Effect (-I) B3->IE exhibits ES Stabilized Conjugate Base IE->ES leads to MA Moderate Acidity ES->MA

Factors influencing the acidity of bromobenzoic acid isomers.

Experimental Protocols

The determination of pKa values is a crucial experimental procedure in characterizing the acidity of a compound. Two common methods for this are potentiometric titration and spectrophotometry.

1. Potentiometric Titration for pKa Determination

This method involves titrating a solution of the acid with a strong base and monitoring the pH of the solution.

  • Objective: To determine the pKa of the bromobenzoic acid isomer by analyzing the titration curve.

  • Materials:

    • 2-bromobenzoic acid or 3-bromobenzoic acid

    • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Deionized water

    • pH meter and electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • A precisely weighed amount of the bromobenzoic acid is dissolved in a known volume of deionized water. A co-solvent like ethanol (B145695) may be used if solubility is low, but this can affect the pKa value.

    • The pH electrode is calibrated using standard buffer solutions.

    • The acid solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

    • The standardized NaOH solution is added in small, precise increments from the burette.

    • After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Titration_Workflow P Prepare Acid Solution C Calibrate pH Meter P->C T Titrate with NaOH C->T R Record pH vs. Volume T->R Pl Plot Titration Curve R->Pl D Determine pKa at Half-Equivalence Point Pl->D

Workflow for pKa determination by potentiometric titration.

2. UV-Vis Spectrophotometry for pKa Determination

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the acid.

  • Objective: To determine the pKa by measuring the absorbance of the acid solution at various pH values.

  • Materials:

    • 2-bromobenzoic acid or 3-bromobenzoic acid

    • A series of buffer solutions with known pH values spanning the expected pKa range

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • A stock solution of the bromobenzoic acid is prepared in a suitable solvent (e.g., water or methanol).

    • A series of solutions is prepared by diluting the stock solution into the different pH buffers.

    • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

    • The wavelength of maximum absorbance difference between the acidic and basic forms is identified.

    • The absorbance of each buffered solution is measured at this specific wavelength.

    • The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting the log[(A - A_a)/(A_b - A)] versus pH, where A is the measured absorbance, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form. The pKa is the pH at which the log term is zero.

Conclusion

The acidity of 2-bromobenzoic acid is significantly greater than that of 3-bromobenzoic acid, as evidenced by their respective pKa values of 2.84 and 3.86. This pronounced difference is a direct consequence of the ortho effect in the 2-isomer, which involves steric hindrance that disrupts the resonance between the carboxyl group and the benzene ring, leading to a more acidic proton. In contrast, the acidity of the 3-isomer is primarily governed by the electron-withdrawing inductive effect of the bromine atom. A thorough understanding of these substituent effects is critical for predicting and modulating the chemical properties of molecules in drug design and organic synthesis.

References

The Ortho Effect: A Comparative Analysis of Bromobenzoic Acid Isomer Acidity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the acidity of 2-, 3-, and 4-bromobenzoic acid, supported by experimental pKa values and an examination of the underlying electronic and steric principles.

The position of a substituent on a benzene (B151609) ring can dramatically influence the chemical properties of a molecule. This guide provides a comparative analysis of the acidity of the three structural isomers of bromobenzoic acid: 2-bromobenzoic acid (ortho), 3-bromobenzoic acid (meta), and 4-bromobenzoic acid (para). The acidity of these isomers is a classic example of the interplay between inductive effects, resonance effects, and the notable "ortho effect." Understanding these influences is critical for researchers, scientists, and drug development professionals in predicting chemical reactivity and designing synthetic pathways.

Quantitative Acidity Data

The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa value indicates a stronger acid. The experimentally determined pKa values for the bromobenzoic acid isomers in water at 25°C are summarized below.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[1]
2-Bromobenzoic Acidortho2.84 - 2.85[1][2][3]
3-Bromobenzoic Acidmeta3.86[1][2][3]
4-Bromobenzoic Acidpara3.97[1][2]

From this data, the clear order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid .

The Decisive Influence of the Ortho Effect

The significantly lower pKa value of 2-bromobenzoic acid is a direct consequence of the ortho effect .[4][5][6] This effect is a combination of steric and electronic factors that enhance the acidity of ortho-substituted benzoic acids, regardless of whether the substituent is electron-donating or electron-withdrawing.[6][7]

In the case of 2-bromobenzoic acid, the bulky bromine atom in the ortho position sterically hinders the adjacent carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[2][3][5] This steric inhibition of resonance prevents the delocalization of electrons between the carboxyl group and the aromatic ring.[3][4][5] As a result, the carboxylate anion formed upon deprotonation is stabilized, leading to a stronger acid.[2]

Beyond the steric component, the inductive effect of the electronegative bromine atom also plays a role. Bromine withdraws electron density from the benzene ring through the sigma bonds, which helps to stabilize the negative charge of the carboxylate anion and thus increases acidity.[2] This inductive effect is distance-dependent, being strongest at the ortho position.

For the meta and para isomers, the steric hindrance is absent, and the electronic effects of the bromine substituent are the primary determinants of acidity. In 3-bromobenzoic acid, the acidity is primarily influenced by the electron-withdrawing inductive effect of the bromine atom, making it more acidic than benzoic acid. In 4-bromobenzoic acid, the inductive effect is weaker due to the greater distance, and it is partially counteracted by the electron-donating resonance effect (+R) of the bromine's lone pairs. This results in 4-bromobenzoic acid being only slightly more acidic than benzoic acid.

Ortho_Effect cluster_isomers Bromobenzoic Acid Isomers cluster_effects Influencing Factors cluster_acidity Resulting Acidity (pKa) 2-Bromobenzoic_Acid 2-Bromobenzoic Acid (ortho) Ortho_Effect Ortho Effect (Steric + Electronic) 2-Bromobenzoic_Acid->Ortho_Effect Dominant 3-Bromobenzoic_Acid 3-Bromobenzoic Acid (meta) Inductive_Effect Inductive Effect (-I) 3-Bromobenzoic_Acid->Inductive_Effect Primary 4-Bromobenzoic_Acid 4-Bromobenzoic Acid (para) 4-Bromobenzoic_Acid->Inductive_Effect Resonance_Effect Resonance Effect (+R) 4-Bromobenzoic_Acid->Resonance_Effect High_Acidity Highest Acidity (pKa ≈ 2.85) Ortho_Effect->High_Acidity Moderate_Acidity Moderate Acidity (pKa ≈ 3.86) Inductive_Effect->Moderate_Acidity Lower_Acidity Lower Acidity (pKa ≈ 3.97) Resonance_Effect->Lower_Acidity

Caption: Logical relationship of isomer structure to electronic/steric effects and acidity.

Experimental Protocols for pKa Determination

The pKa values of weak acids like the bromobenzoic acid isomers are commonly determined experimentally using methods such as potentiometric titration or spectrophotometry.[2]

Potentiometric Titration

This is a widely used and reliable method for determining pKa values.[2]

Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).[1][2]

Materials:

  • Bromobenzoic acid isomer

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh a sample of the bromobenzoic acid isomer and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the dissolved sample on the magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Record the pH after each addition of NaOH.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

  • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.[1]

pKa_Determination_Workflow start Start prepare_sample Prepare Acid Solution (Known Concentration) start->prepare_sample calibrate_ph Calibrate pH Meter prepare_sample->calibrate_ph titrate Titrate with Standardized Base (e.g., NaOH) calibrate_ph->titrate record_data Record pH vs. Volume of Titrant titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_equivalence Determine Equivalence Point plot_curve->find_equivalence find_half_equivalence Determine Half-Equivalence Point find_equivalence->find_half_equivalence determine_pka pKa = pH at Half-Equivalence Point find_half_equivalence->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometry

This method is particularly useful for compounds whose UV-Visible absorption spectrum changes with pH.[2]

Principle: The absorbance of a solution of the acid is measured at a specific wavelength over a range of pH values. The pKa is determined from the change in absorbance as the molecule transitions between its protonated and deprotonated forms.[2]

Materials:

  • Bromobenzoic acid isomer

  • Series of buffer solutions with known pH values

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the bromobenzoic acid isomer.

  • Prepare a series of solutions with the same concentration of the acid in different buffer solutions covering a range of pH values around the expected pKa.

  • Measure the UV-Vis spectrum for each solution to identify a wavelength where the absorbance of the protonated and deprotonated forms differs significantly.

  • Measure the absorbance of each buffered solution at this chosen wavelength.

  • Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point.

  • The pH at the inflection point of the curve corresponds to the pKa of the acid.

References

A Comparative Guide to Commercial 3-Bromo-4-methylbenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the quality and purity of chemical reagents are paramount. This guide provides a comprehensive comparison of commercially available 3-Bromo-4-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the product specifications from major suppliers, offer a detailed experimental protocol for purity verification, and explore its potential role as a modulator of key biological pathways.

Product Comparison

Sourcing high-purity this compound is crucial for reproducible experimental results. Below is a comparison of the product specifications from two leading suppliers, alongside a common isomer, 4-Bromo-3-methylbenzoic acid, which could be a potential alternative in certain synthetic routes.

ParameterThis compound (Supplier A - Representative)This compound (Supplier B - Representative)4-Bromo-3-methylbenzoic acid (Isomer - Representative)
CAS Number 7697-26-97697-26-9[1][2][3][4]7697-28-1
Purity (Assay) ≥98% (technical grade, 85%)≥98.0% (by titration and GC)[1]≥97%
Appearance SolidWhite powder[1]White to off-white powder
Melting Point Not specified206.0-212.0 °C[1]212-216 °C
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂C₈H₇BrO₂
Molecular Weight 215.04 g/mol 215.05 g/mol 215.04 g/mol

Note: The data presented here is based on publicly available product specifications and may not reflect the exact values of a specific lot. It is always recommended to refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier. A sample CoA from Sigma-Aldrich for a similar product notes that the certified value is often assessed by quantitative NMR (qNMR) and that this value can differ from chromatographic purity.[5]

Experimental Protocols

Verifying the purity of the starting material is a critical first step in any synthetic procedure. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of aromatic carboxylic acids.

Protocol: Purity Determination of this compound by HPLC

This protocol provides a general framework for the purity analysis of this compound. Method optimization may be required depending on the specific HPLC system and available columns.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample: this compound.

  • Reference Standard: A certified reference standard of this compound, if available.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v for isocratic elution). The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection: 254 nm.

  • Run Time: Approximately 10 minutes.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a suitable solvent mixture (e.g., a higher percentage of acetonitrile).

5. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard. The purity is typically expressed as a percentage.

  • Purity (%) = (Area of sample peak / Area of standard peak) * (Concentration of standard / Concentration of sample) * Purity of standard (%).

  • If a reference standard is not available, the purity can be estimated by the area percentage method, assuming all impurities have a similar response factor to the main component.

Biological Context and Visualization

Substituted benzoic acids and other brominated organic molecules are of significant interest in drug discovery. Some have been found to act as inhibitors of critical signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8][9][10] The JAK/STAT pathway is a key signaling cascade involved in immunity, cell proliferation, and inflammation. Its dysregulation is implicated in various diseases, including autoimmune disorders and cancers.

The diagram below illustrates a simplified workflow for screening potential inhibitors of the JAK/STAT pathway, a process where a compound like this compound could be evaluated.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization A Compound Library (e.g., this compound derivatives) B JAK Enzyme Assay A->B Primary Screen C Cell-Based Assay (e.g., STAT Phosphorylation) B->C Secondary Screen D Identify Hit Compounds C->D Confirmation E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies F->G H Select Candidate Drug G->H I Clinical Development H->I

Caption: Drug discovery workflow for JAK/STAT inhibitors.

This guide provides a foundational understanding of the quality assessment of commercial this compound and its potential relevance in a drug discovery context. Researchers are encouraged to perform their own quality control analysis and to explore the biological activities of this and related compounds in their specific areas of interest.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-methylbenzoic acid, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity (Oral) Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear protective gloves and a lab coat or other protective clothing to prevent skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear tightly fitting safety goggles or a face shield.[4]
Respiratory Irritation May cause respiratory irritation.[1][3]Use only in a well-ventilated area or under a chemical fume hood. If dust is present, a NIOSH-approved respirator is recommended.

In case of accidental exposure, follow these first aid measures:

  • After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.[2][4]

Spill Management Protocol

In the event of a spill, prevent the powder from becoming airborne. Carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled, and sealed container for hazardous waste.[5] Do not allow the chemical to enter drains.[4]

Disposal Procedures for this compound

As a brominated organic compound, this compound is classified as a halogenated organic hazardous waste.[2] It must be segregated from non-halogenated waste streams to prevent the entire mixture from requiring more costly disposal methods.[6][7]

The recommended disposal method is controlled incineration at a licensed and approved hazardous waste disposal facility.[2][3] Incineration of halogenated organic compounds requires specialized equipment, including flue gas scrubbing systems, to neutralize the resulting hydrogen bromide.[3]

Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.[3][6]

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal A Unused or Waste This compound B Segregate as Halogenated Organic Waste A->B C Collect in a Designated, Labeled, and Sealed Container B->C D Store in a Ventilated, Secure Area Away from Incompatible Materials C->D E Arrange for Pickup by a Licensed Hazardous Waste Disposal Service D->E F Transport to an Approved Hazardous Waste Facility E->F G Controlled Incineration with Flue Gas Scrubbing F->G

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols Cited

This document is based on established safety and disposal guidelines and does not cite specific experimental protocols. The disposal procedures outlined are derived from safety data sheets and hazardous waste management best practices. For detailed experimental use of this compound, researchers should consult their institution's specific protocols and safety guidelines. Always perform a thorough risk assessment before beginning any new procedure.

References

Essential Safety and Operational Guide for Handling 3-Bromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-4-methylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. Key hazards include:

  • Acute oral toxicity [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Due to its properties as a combustible, toxic powder, it is critical to handle this chemical with appropriate engineering controls, personal protective equipment, and adherence to safe laboratory practices.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to inspect all PPE for integrity before each use.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.To protect against eye irritation from dust particles and potential splashes.[3]
Skin Protection A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber). Fully enclosed shoes made of a chemical-resistant material.To prevent skin irritation upon contact.[3] For powdered substances, double gloving may be advisable.[4]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation. If engineering controls are insufficient, a NIOSH-approved N95 or higher particulate respirator is required. For higher concentrations or the potential for vapor generation, an acid gas cartridge may be necessary.To prevent respiratory tract irritation from airborne dust.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control dust and potential vapors.[5]

  • Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

3.2. Handling the Chemical

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: When weighing the powder, do so within the chemical fume hood.[4] Use an anti-static gun if the powder is prone to static dispersion.[4]

  • Dispensing: Handle the solid with care to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[3]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

4.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: As a halogenated organic compound, this compound and its solutions should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste.[8][9]

4.2. Disposal Method

  • Dispose of all waste containing this chemical through an approved hazardous waste disposal program.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_materials Gather All Necessary Equipment & Waste Containers verify_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer & Handle to Minimize Dust weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate segregate_waste Segregate Contaminated Solid & Chemical Waste transfer->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Approved Hazardous Waste Program segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols or the information provided in the Safety Data Sheet (SDS). Always consult the SDS and your institution's EHS department for comprehensive safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.